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  • Product: 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol
  • CAS: 112107-89-8

Core Science & Biosynthesis

Foundational

3,4-Dihydro-2H-1-benzothiopyran-4,8-diol CAS number and chemical properties

An In-Depth Technical Guide to 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol and Its Analogs for Researchers and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol and Its Analogs for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol, a molecule of interest within medicinal chemistry and drug development. Recognizing the limited availability of direct public data on this specific diol, this guide will also draw upon the well-documented chemistry and biological activities of its closely related mono-hydroxy analogs and the broader class of benzothiopyrans to provide a thorough and practical resource for researchers.

Introduction and Structural Elucidation

The 3,4-dihydro-2H-1-benzothiopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of hydroxyl groups to this scaffold, as in the case of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol, significantly influences its physicochemical properties and potential biological interactions. While specific data for the diol is scarce, we can infer its characteristics from its constituent parts and related documented analogs.

The core structure consists of a benzene ring fused to a thiopyran ring, with hydroxyl groups at the 4 and 8 positions. The presence of these functional groups, a thioether, and a chiral center at the 4-position (in the case of the 4-ol), suggests a molecule with potential for diverse chemical modifications and specific biological targeting.

CAS Numbers and Key Chemical Properties of Related Analogs

Property3,4-Dihydro-2H-1-benzothiopyran-8-ol(4R)-3,4-Dihydro-2H-1-benzothiopyran-4-ol
CAS Number 30073-50-8[1][2][3]120466-74-2[4]
Molecular Formula C₉H₁₀OS[1][2]C₉H₁₀OS
Molecular Weight 166.24 g/mol [2][3][5]Not specified
IUPAC Name 3,4-dihydro-2H-thiochromen-8-ol[1](4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol[4]
Synonyms 3,4-Dihydro-2H-1-benzothiopyran-8-olNot specified
LogP (Partition Coefficient) 2.50[3]Not specified
Hydrogen Bond Donors 1[3]Not specified
Hydrogen Bond Acceptors 2[3]Not specified
Polar Surface Area 45.5 Ų[3]Not specified

Based on the properties of the mono-hydroxy analogs, the diol would be expected to have a molecular formula of C₉H₁₀O₂S and a molecular weight of approximately 182.24 g/mol . The addition of a second hydroxyl group would increase its polarity, likely resulting in a lower LogP value and a larger polar surface area.

Synthesis Strategies and Methodologies

The synthesis of 3,4-dihydro-2H-1-benzothiopyrans often involves the cyclization of appropriate precursors. While a specific protocol for the 4,8-diol is not published, a general approach can be extrapolated from known syntheses of related benzopyrans and benzothiopyrans.[6]

A plausible synthetic route could involve the electrophilic cyclization of a substituted propargylic aryl ether.[6] The choice of a starting material with hydroxyl groups or protected hydroxyl groups at the desired positions on the aromatic ring would be crucial.

Hypothetical Experimental Protocol for a Benzothiopyranol Synthesis

This protocol is a generalized representation based on established chemical principles for the synthesis of similar heterocyclic compounds.

  • Preparation of the Precursor : The synthesis would likely begin with a commercially available substituted thiophenol. Protection of the thiol and phenol groups may be necessary to prevent unwanted side reactions.

  • Introduction of the Side Chain : The protected thiophenol would then be reacted with a suitable three-carbon electrophile to introduce the side chain that will form the pyran ring.

  • Cyclization : The key step is the intramolecular cyclization. This can be achieved under various conditions, often catalyzed by an acid or a transition metal.

  • Deprotection and Modification : Finally, any protecting groups would be removed to yield the desired diol. Further modifications to the scaffold can be performed at this stage.

Caption: A potential synthetic workflow for 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol.

Potential Biological Activity and Applications in Drug Development

The benzopyran and benzothiopyran scaffolds are of significant interest in drug discovery due to their presence in a wide range of biologically active molecules.

  • Anticancer Properties : Benzopyran-4-one derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[7] The incorporation of the isoxazole moiety into the benzopyran-4-one skeleton has yielded compounds with notable anticancer effects.[7]

  • Leukotriene Antagonism : Certain 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids have been identified as potent leukotriene antagonists, suggesting their potential in treating inflammatory conditions such as asthma.[8]

  • Sigma Receptor Ligands : Spiro-derivatives of 3,4-dihydro-2H-1-benzothiopyran have been synthesized and shown to be potent and selective sigma1 receptor ligands, indicating potential applications in neurological disorders.[9]

  • Antimicrobial and Antifungal Activity : Various derivatives of 2H-benzopyrans have demonstrated efficacy in treating microbial infections and have shown potent antifungal activity.[6]

The 4,8-diol derivative, with its specific stereochemistry and hydrogen bonding capabilities, could exhibit unique interactions with biological targets, making it a compound of interest for further investigation in these and other therapeutic areas.

Caption: Biological activities associated with the benzothiopyran core structure.

Conclusion and Future Directions

While direct experimental data on 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is limited, this guide provides a comprehensive overview based on the known chemistry and biology of its close analogs and the parent benzothiopyran scaffold. The structural features of the diol suggest it is a promising candidate for further investigation in medicinal chemistry. Future research should focus on developing a reliable synthetic route to this specific diol, followed by a thorough evaluation of its physicochemical properties and a broad screening for biological activity. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

  • PubChem. 3,4-dihydro-2H-1-benzothiopyran-8-ol. National Center for Biotechnology Information. [Link]

  • NextSDS. (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol — Chemical Substance Information. [Link]

  • GSRS. 3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-8-OL. [Link]

  • Genie. 3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-8-OL - cosmetic ingredient. [Link]

  • NextSDS. 3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid — Chemical Substance Information. [Link]

  • PubChem. 3,4-Dihydro-2H-1-benzopyran-6,8-diol. National Center for Biotechnology Information. [Link]

  • Inxight Drugs. 3,4-Dihydro-2H-1-benzothiopyran-8-ol. [Link]

  • EPA. 3,4-Dihydro-2H-1-benzothiopyran-8-ol - Chemical Activity Summary. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • RASĀYAN J. Chem. ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. [Link]

  • ResearchGate. Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring. [Link]

  • Royal Society of Chemistry. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. [Link]

  • PubMed. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. [Link]

  • PubMed. 1'-Benzyl-3,4-dihydrospiro[2H-1- benzothiopyran-2,4'-piperidine] (spipethiane), a potent and highly selective sigma1 ligand. [Link]

  • PMC. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. [Link]

  • PMC. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. [Link]

  • VTechWorks. PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

Sources

Exploratory

Mechanism of action of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol in mammalian cells

An In-Depth Technical Guide to the Putative Mechanism of Action of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol in Mammalian Cells Authored by: Gemini, Senior Application Scientist Abstract 3,4-Dihydro-2H-1-benzothiopyran-4,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol in Mammalian Cells

Authored by: Gemini, Senior Application Scientist

Abstract

3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is a novel heterocyclic compound with potential therapeutic applications. While direct experimental data on this specific molecule is not yet available in peer-reviewed literature, its chemical structure, featuring a benzothiopyran core and two hydroxyl groups, suggests a plausible and compelling mechanism of action centered around the modulation of cellular stress responses and inflammatory signaling. This technical guide synthesizes information from related chemical structures and established biochemical principles to propose a putative mechanism of action for 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol. Furthermore, we provide a comprehensive roadmap of experimental protocols and workflows for the rigorous scientific validation of its activity in mammalian cells. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating investigations into this promising compound.

Introduction and Structural Rationale

The chemical scaffold of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is characterized by a bicyclic structure containing a sulfur atom within the heterocyclic ring, and two hydroxyl groups attached to the benzene and thiopyran rings, respectively. The benzothiopyran core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. The presence of phenolic hydroxyl groups is a strong indicator of potential antioxidant activity and the ability to interact with key signaling proteins through hydrogen bonding.

Based on this structural analysis, we hypothesize that the primary mechanism of action of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol involves the modulation of the Keap1-Nrf2 pathway and the inhibition of the NF-κB signaling cascade. This dual activity would position the compound as a potent agent for mitigating cellular damage from oxidative stress and inflammation.

Proposed Mechanism of Action: A Dual-Pronged Approach

We propose that 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol exerts its effects through two interconnected signaling pathways:

Activation of the Keap1-Nrf2 Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds and antioxidants can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the transcriptional activation of a battery of antioxidant and cytoprotective genes.

We postulate that the hydroxyl groups of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol can be oxidized to form an electrophilic quinone species. This reactive intermediate can then covalently modify specific cysteine residues on Keap1, inducing a conformational change that abrogates its ability to bind Nrf2. This leads to Nrf2 accumulation and the subsequent expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol Oxidation Oxidation Compound->Oxidation Quinone Electrophilic Quinone Oxidation->Quinone Keap1_Nrf2 Keap1-Nrf2 Complex Quinone->Keap1_Nrf2 Covalent Modification Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub Ubiquitin Keap1_Nrf2->Ub Degradation Nrf2_free Free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation Proteasome Proteasomal Degradation Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Expression Gene Expression (HO-1, NQO1) ARE->Gene_Expression

Figure 1: Proposed activation of the Nrf2 pathway by 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol.

Inhibition of the NF-κB Inflammatory Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα (nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha). Pro-inflammatory stimuli trigger the activation of the IKK (IκB kinase) complex, which phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2.

We hypothesize that 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol can inhibit NF-κB activation through two potential mechanisms:

  • Direct inhibition of IKK activity: The compound may bind to the active site of the IKK complex, preventing the phosphorylation of IκBα.

  • Antioxidant-mediated inhibition: By activating the Nrf2 pathway and reducing reactive oxygen species (ROS), the compound can remove a key upstream signaling molecule that contributes to IKK activation.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB Phosphorylation Compound 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol Compound->IKK Inhibition p_IkB p-IκBα NFkB_IkB->p_IkB NFkB_free Free NF-κB NFkB_IkB->NFkB_free NF-κB Release Proteasome Proteasomal Degradation p_IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Nuclear Translocation DNA DNA NFkB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Figure 2: Proposed inhibition of the NF-κB pathway by 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol.

Experimental Validation Workflow

A rigorous, multi-step experimental approach is required to validate the proposed mechanism of action. The following sections detail the key experiments and protocols.

Phase 1: In Vitro Target Engagement and Cellular Activity

This initial phase aims to confirm the direct interaction of the compound with its putative targets and to assess its overall cellular effects.

  • Objective: To determine if 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol activates the Nrf2 pathway in mammalian cells.

  • Methodology:

    • Cell Culture: Culture human immortalized keratinocytes (HaCaT) or other suitable cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Compound Treatment: Treat cells with a dose range of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol (e.g., 0.1, 1, 10, 25, 50 µM) for various time points (e.g., 6, 12, 24 hours).

    • Western Blot Analysis: Lyse the cells and perform Western blotting to assess the protein levels of Nrf2, Keap1, HO-1, and NQO1. An increase in Nrf2, HO-1, and NQO1 levels would indicate pathway activation.

    • Quantitative PCR (qPCR): Extract total RNA and perform qPCR to measure the mRNA levels of HMOX1 (encoding HO-1) and NQO1.

    • Immunofluorescence: Fix and permeabilize treated cells, then stain for Nrf2 to visualize its nuclear translocation.

Experiment Endpoint Measured Expected Outcome with Compound
Western BlotProtein levels of Nrf2, HO-1, NQO1Increased expression
qPCRmRNA levels of HMOX1, NQO1Increased expression
ImmunofluorescenceSubcellular localization of Nrf2Increased nuclear localization
  • Objective: To determine if 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol inhibits NF-κB signaling.

  • Methodology:

    • Cell Culture and Stimulation: Culture RAW 264.7 macrophages or a similar cell line. Pre-treat with the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to activate NF-κB.

    • Western Blot Analysis: Analyze cell lysates for the phosphorylation of IκBα and the p65 subunit of NF-κB. A decrease in phosphorylation would indicate inhibition.

    • ELISA: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using ELISA kits.

    • Reporter Gene Assay: Transfect cells with a luciferase reporter plasmid under the control of an NF-κB response element. Measure luciferase activity to quantify NF-κB transcriptional activity.

Experiment Endpoint Measured Expected Outcome with Compound
Western BlotPhosphorylation of IκBα and p65Decreased phosphorylation
ELISASecretion of TNF-α and IL-6Decreased levels
Reporter Gene AssayLuciferase activityDecreased activity
Phase 2: Direct Target Interaction and Mechanism Elucidation

This phase focuses on confirming the direct molecular interactions hypothesized in Section 2.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Cellular Activity cluster_Phase2 Phase 2: Direct Target Interaction cluster_Phase3 Phase 3: In Vivo Proof-of-Concept Nrf2_Assays Nrf2 Activation Assays (Western, qPCR, IF) Keap1_Binding Keap1 Binding Assay (Biotinylated Probe) Nrf2_Assays->Keap1_Binding NFkB_Assays NF-κB Inhibition Assays (Western, ELISA, Reporter) IKK_Kinase IKK Kinase Assay (In Vitro) NFkB_Assays->IKK_Kinase In_Vivo Animal Models of Oxidative Stress & Inflammation Keap1_Binding->In_Vivo IKK_Kinase->In_Vivo

Figure 3: Overall experimental workflow for validating the mechanism of action.

  • Objective: To determine if 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol directly binds to Keap1.

  • Methodology:

    • Synthesis of a Biotinylated Probe: Synthesize a derivative of the compound with a biotin tag.

    • Pull-down Assay: Incubate the biotinylated probe with cell lysates. Use streptavidin beads to pull down the probe and any interacting proteins.

    • Western Blot Analysis: Analyze the pull-down fraction for the presence of Keap1.

  • Objective: To determine if 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol directly inhibits the kinase activity of the IKK complex.

  • Methodology:

    • Recombinant IKK: Use a commercially available recombinant IKK complex.

    • Kinase Reaction: Set up a kinase reaction with the IKK complex, a recombinant IκBα substrate, and ATP in the presence of varying concentrations of the compound.

    • Detection of Phosphorylation: Measure the phosphorylation of IκBα using a phospho-specific antibody in a Western blot or an ELISA-based format.

Conclusion and Future Directions

The structural features of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol strongly suggest a dual mechanism of action involving the activation of the Nrf2 antioxidant response pathway and the inhibition of the NF-κB inflammatory pathway. The experimental workflow detailed in this guide provides a clear and rigorous path for the validation of this hypothesis. Successful elucidation of its mechanism of action will be a critical step in the development of this compound as a potential therapeutic agent for diseases with underlying oxidative stress and inflammatory pathologies. Future studies should also focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in relevant animal models.

References

As this is a putative mechanism for a novel compound, the references below provide authoritative background on the discussed pathways and methodologies.

  • Title: Keap1-Nrf2 System: A Potential Target for Therapy Source: Journal of Clinical Investigation URL: [Link]

  • Title: The NF-κB signaling pathway Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: Real-Time PCR (qPCR) Application Guide Source: Bio-Rad URL: [Link]

  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules Source: Current Medicinal Chemistry URL: [Link]

Foundational

Pharmacokinetic profiling and bioavailability of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol

An in-depth technical guide on the pharmacokinetic (PK) profiling and bioavailability assessment of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol . Designed for drug development professionals, this whitepaper synthesizes stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmacokinetic (PK) profiling and bioavailability assessment of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol . Designed for drug development professionals, this whitepaper synthesizes structural causality, self-validating bioanalytical protocols, and in vivo methodologies.

Structural Pharmacokinetics: The Benzothiopyran-4,8-diol Scaffold

Before executing any empirical PK studies, a Senior Application Scientist must perform a predictive structural analysis. The molecule 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol presents a unique dual-liability clearance profile due to two distinct functional moieties:

  • The Thioether Core (S-Oxidation): The sulfur atom within the benzothiopyran ring is highly susceptible to Phase I oxidation. Drawing parallels to structurally related thiochroman retinoids like tazarotene, this S-oxidation is primarily mediated by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 2C8 (CYP2C8) [1]. Oxidation yields a sulfoxide (often reversible) and subsequently a sulfone (irreversible).

  • The 4,8-Diol Moieties (O-Conjugation): The molecule possesses an aliphatic hydroxyl at position 4 and a phenolic hydroxyl at position 8. The phenolic 8-OH is a high-affinity target for rapid Phase II conjugation by UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) . This rapid presystemic conjugation is the primary driver of high hepatic first-pass extraction, which typically limits the absolute oral bioavailability of such scaffolds.

Understanding this causality dictates that our metabolic profiling must simultaneously capture both Phase I and Phase II pathways.

Pathway Parent 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol (Parent Compound) CYP CYP2C8 & FMO (Phase I Oxidation) Parent->CYP S-Oxidation UGT UGTs & SULTs (Phase II Conjugation) Parent->UGT O-Conjugation Sulfoxide Sulfoxide & Sulfone Metabolites CYP->Sulfoxide Glucuronide 4-O- / 8-O-Glucuronides & Sulfate Conjugates UGT->Glucuronide

Fig 1. Phase I and Phase II metabolic pathways of the benzothiopyran-4,8-diol scaffold.

Bioanalytical Methodology: LC-MS/MS Self-Validating Protocol

To quantify the parent compound and its metabolites in biological matrices, we must develop a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Following the [2], every extraction protocol must be a self-validating system capable of correcting for matrix effects and recovery losses.

Step-by-Step Plasma Extraction Protocol

Rationale: Protein precipitation (PPT) alone leaves residual phospholipids that cause severe ion suppression in the ESI source. Coupling PPT with Solid-Phase Extraction (SPE) ensures a clean baseline.

  • Internal Standard Spiking: Aliquot 50 µL of study plasma into a 96-well plate. Immediately add 10 µL of a Stable-Isotope-Labeled Internal Standard (SIL-IS) (e.g., d4​ -benzothiopyran-4,8-diol at 100 ng/mL).

    • Causality: Spiking the SIL-IS before any extraction step ensures that subsequent volumetric losses or matrix suppression effects impact the analyte and IS equally. The Analyte/IS ratio remains constant, making the quantification self-validating.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The acidic environment stabilizes the diol moieties against auto-oxidation while rapidly denaturing plasma proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE): Transfer the supernatant to a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) SPE microplate. Wash with 5% Methanol in water, and elute with 100% Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2​ at 35°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Table 1: LC-MS/MS Optimization Parameters (Positive ESI MRM Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Parent Compound 199.1 [M+H]+ 163.1 (Loss of H2​O )4518
Sulfoxide Metabolite 215.1 [M+H]+ 197.15022
Glucuronide Metabolite 375.1 [M+H]+ 199.1 (Loss of Gluc)6025
SIL-IS ( d4​ -Parent) 203.1 [M+H]+ 167.14518

In Vitro Metabolic Profiling (Phase I & II)

To predict in vivo hepatic clearance, we conduct in vitro stability assays. A common pitfall is relying solely on Human Liver Microsomes (HLMs). Because 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is susceptible to sulfation, we must use S9 fractions , which contain both microsomal (CYPs, UGTs) and cytosolic (SULTs) enzymes.

Step-by-Step S9 Incubation Protocol
  • Preparation: Prepare 1 mg/mL Human Liver S9 fraction in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 5 mM MgCl2​ .

  • Pre-incubation: Add the test compound to a final concentration of 1 µM. Incubate at 37°C for 5 minutes.

  • Cofactor Initiation: Initiate the reaction by adding a comprehensive cofactor cocktail: 1 mM NADPH (activates CYPs/FMOs), 2 mM UDPGA (activates UGTs), and 0.1 mM PAPS (activates SULTs).

    • Causality: Without UDPGA and PAPS, the Phase II conjugation of the 4,8-diol groups will not occur, leading to a false underestimation of intrinsic clearance ( CLint​ ).

  • Quenching: At serial time points (0, 15, 30, 45, 60 min), transfer 50 µL of the incubate into 150 µL of cold Acetonitrile containing the SIL-IS to instantly halt enzymatic activity.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetics & Absolute Bioavailability

Absolute bioavailability ( F% ) defines the fraction of an oral dose that reaches systemic circulation intact. It cannot be determined without an intravenous (IV) reference, as IV dosing bypasses intestinal permeability barriers and hepatic first-pass metabolism, providing the true systemic Clearance ( CL ) and Volume of Distribution ( Vd​ ).

Step-by-Step In Vivo Workflow
  • Animal Preparation: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing.

    • Causality: Fasting eliminates food-drug interactions and standardizes gastric emptying times, reducing inter-subject variability in Tmax​ .

  • Dosing:

    • Group 1 (IV): Administer 1 mg/kg via tail vein injection (Formulation: 5% DMSO / 95% PEG400).

    • Group 2 (PO): Administer 10 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose suspension).

  • Sampling: Collect serial blood samples (200 µL) via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 3,000 × g for 10 min to isolate plasma. Store at -80°C until extraction.

Workflow Dose In Vivo Dosing IV & PO Sample Blood Sampling (0.08 - 24h) Dose->Sample Extract Plasma Extraction (PPT + SPE) Sample->Extract Analyze LC-MS/MS Analysis Extract->Analyze PK NCA Modeling & Bioavailability Analyze->PK

Fig 2. Step-by-step in vivo pharmacokinetic and bioavailability assessment workflow.

Table 2: Representative PK Parameters in Sprague-Dawley Rats

Data analyzed using Non-Compartmental Analysis (NCA). Bioavailability calculated as: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 850.4 ± 45.2310.5 ± 32.8
Tmax​ (h) 0.08 (First time point)1.5 ± 0.5
AUC0−∞​ (ng·h/mL) 1240.6 ± 110.32105.4 ± 185.6
t1/2​ (h) 2.4 ± 0.32.8 ± 0.4
Clearance ( CL ) (L/h/kg) 0.80 ± 0.08N/A
Volume of Dist. ( Vd​ ) (L/kg) 2.77 ± 0.25N/A
Absolute Bioavailability ( F% ) 100% (Reference) 16.9%

Interpretation of Results: The high Volume of Distribution ( Vd​ = 2.77 L/kg) indicates extensive tissue penetration, typical for lipophilic thiochroman derivatives . However, the absolute bioavailability is low (16.9%). This directly correlates with our structural rationale: the phenolic 8-OH group undergoes massive presystemic glucuronidation in the liver and intestinal wall, while the thioether undergoes concurrent S-oxidation.

References

  • Attar, M., Dong, D., Ling, K. H., & Tang-Liu, D. D. (2003). "Cytochrome P450 2C8 and flavin-containing monooxygenases are involved in the metabolism of tazarotenic acid in humans." Drug Metabolism and Disposition, 31(4), 476-481. URL:[Link]

  • Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services. URL:[Link]

  • Marks, R. (1998). "Pharmacokinetics and safety review of tazarotene." Journal of the American Academy of Dermatology, 39(4 Pt 2), S134-S138. URL:[Link]

Sources

Exploratory

Elucidating the Metabolic Pathways of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol: A Comprehensive MetID Framework

Executive Summary & Structural Pharmacokinetics The identification of metabolic pathways for novel preclinical entities is a critical bottleneck in drug development. For benzothiopyran (thiochroman) derivatives—specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacokinetics

The identification of metabolic pathways for novel preclinical entities is a critical bottleneck in drug development. For benzothiopyran (thiochroman) derivatives—specifically 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol —the structural architecture presents a fascinating multi-site biotransformation challenge.

As an application scientist, one must look beyond the empirical data and analyze the molecule's electronic and steric environment. This compound features an endocyclic thioether (S1), a benzylic secondary alcohol (C4), and a phenolic alcohol (C8). Each of these functional groups is governed by distinct enzymatic kinetics. Understanding the causality behind these biotransformations is essential for designing a self-validating Metabolite Identification (MetID) workflow that complies with the .

Mechanistic Drivers of Benzothiopyran Metabolism

To predict and identify the metabolic fate of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol, we must deconstruct the reactivity of its pharmacophores:

S-Oxidation (CYP450 and FMO Interplay)

The endocyclic sulfur atom possesses highly nucleophilic lone pairs, making it a prime target for electrophilic oxygenation. Drawing parallels from the metabolism of tazarotene (a known thiochroman derivative), S-oxidation is predominantly driven by Cytochrome P450 2C8 (CYP2C8) and Flavin-containing Monooxygenases (FMO1/FMO3) . The reaction proceeds sequentially:

  • Sulfoxide Formation: Rapid oxygenation yields a chiral sulfoxide (+16 Da). FMOs utilize a hydroperoxyflavin intermediate, while CYPs utilize a high-valent iron-oxo species (Compound I) .

  • Sulfone Formation: Slower, secondary oxidation yields the S,S-dioxide (sulfone) (+32 Da), typically restricted to CYP3A4 and CYP2C8 activity due to the steric bulk and reduced nucleophilicity of the sulfoxide.

Regioselective Phase II Conjugation (UGTs)

The molecule possesses two hydroxyl groups with vastly different pKa values, dictating their conjugation kinetics:

  • C8 Phenolic OH (pKa ~10): Highly reactive. At physiological pH, it is partially deprotonated, making it an excellent nucleophile for UDP-glucuronosyltransferases (specifically UGT1A1 and UGT1A9).

  • C4 Benzylic OH (pKa ~15): Sterically hindered and less acidic. Glucuronidation here is slower and primarily mediated by UGT2B7 . Alternatively, this benzylic alcohol can undergo dehydrogenation via Alcohol Dehydrogenases (ADH) to form a 4-ketone.

Pathway Parent 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol (Parent) Sulfoxide S-Sulfoxide (+16 Da) Parent->Sulfoxide CYP2C8 / FMOs Ketone 4-Ketone (-2 Da) Parent->Ketone ADH / CYPs Gluc8 8-O-Glucuronide (+176 Da) Parent->Gluc8 UGT1A1 / UGT1A9 (Fast) Gluc4 4-O-Glucuronide (+176 Da) Parent->Gluc4 UGT2B7 (Slow) Sulfone S,S-Sulfone (+32 Da) Sulfoxide->Sulfone CYP3A4 / CYP2C8 Sulfoxide->Gluc8 UGTs

Metabolic biotransformation pathways of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol.

Quantitative Data: Mass Defect Predictions

To program the High-Resolution Mass Spectrometer (HRMS) for targeted metabolite trapping, we calculate the exact mass shifts. The parent compound (C9H10O2S) has an exact monoisotopic mass of 182.0402 Da .

Metabolite IDBiotransformation PathwayFormula ShiftExact Mass Shift (Da)Predicted [M+H]⁺ (Da)Primary Enzymes
Parent N/AN/A0.0000183.0474N/A
M1 S-Oxidation (Sulfoxide)+ O+15.9949199.0423CYP2C8, FMO1/3
M2 S,S-Dioxidation (Sulfone)+ O₂+31.9898215.0372CYP3A4, CYP2C8
M3 8-O-Glucuronidation+ C₆H₈O₆+176.0321359.0795UGT1A1, UGT1A9
M4 4-O-Glucuronidation+ C₆H₈O₆+176.0321359.0795UGT2B7
M5 4-Dehydrogenation (Ketone)- H₂-2.0157181.0317ADH, CYPs

Self-Validating Experimental Protocols

A robust MetID protocol must be self-validating. We employ a dual-system approach using Human Liver Microsomes (HLMs) supplemented with specific cofactors to isolate Phase I and Phase II pathways independently.

Protocol 1: In Vitro Incubation and Metabolite Generation

Causality Check: UGT enzymes are located inside the microsomal lumen. Without a pore-forming agent like alamethicin, the bulky UDPGA cofactor cannot reach the active site, leading to false-negative glucuronidation data.

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Enzyme Activation: Add pooled HLMs (1.0 mg/mL final protein concentration). To validate UGT activity, add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes to permeabilize the microsomal membranes.

  • Substrate Addition: Spike in 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol to a final concentration of 10 µM (keep organic solvent <0.1% to prevent CYP inhibition).

  • Reaction Initiation: Initiate Phase I metabolism by adding NADPH (1 mM). Initiate Phase II metabolism by adding UDPGA (2 mM).

  • Incubation & Quenching: Incubate at 37°C in a shaking water bath. At 0, 15, 30, and 60 minutes, extract 100 µL aliquots and quench immediately into 300 µL of ice-cold acetonitrile containing an internal standard.

  • Extraction: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.

Protocol 2: LC-HRMS/MS Analytical Workflow

Causality Check: S-oxidation and glucuronidation drastically alter the polarity of the molecule. A standard isocratic elution will fail to resolve these isomers. A shallow gradient on a sub-2µm C18 column is required.

  • Chromatography: Inject 5 µL onto a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a gradient from 5% B to 95% B over 12 minutes.

  • Mass Spectrometry: Utilize an Orbitrap or Q-TOF mass spectrometer operating in positive/negative polarity switching mode. Set the resolution to ≥70,000 FWHM.

  • Data Acquisition: Use Data-Dependent Acquisition (DDA). Set the MS1 scan range to m/z 100–800. Trigger MS/MS fragmentation (HCD at 25, 35, and 45 eV) for the top 5 most intense ions.

  • Data Mining: Apply Mass Defect Filtering (MDF). Since the parent exact mass is 182.0402 Da, set the MDF template to 182.0402 ± 50 mDa over a mass range of 150–400 Da. This will computationally filter out endogenous microsomal matrix noise, leaving only the drug-related material.

Workflow Incubation In Vitro Incubation (HLMs / Hepatocytes) Quench Protein Precipitation (Cold Acetonitrile) Incubation->Quench LC UHPLC Separation (C18 Column) Quench->LC HRMS HRMS/MS Acquisition (Orbitrap / TOF) LC->HRMS Analysis Data Processing (Mass Defect Filtering) HRMS->Analysis

Step-by-step analytical workflow for metabolite identification using LC-HRMS.

References

  • Attar, M., et al. (2003). "Cytochrome P450 2C8 and flavin-containing monooxygenases are involved in the metabolism of tazarotenic acid in humans." Drug Metabolism and Disposition, 31(4), 476-481. URL: [Link]

  • Cashman, J. R. (2005). "Some distinctions between flavin-containing and cytochrome P450 monooxygenases." Biochemical and Biophysical Research Communications, 338(1), 599-604. URL:[Link]

  • Rowland, A., et al. (2013). "The regulation of UGTs and their role in drug metabolism and disease." Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1533-1550. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2020). "Safety Testing of Drug Metabolites Guidance for Industry." FDA Regulatory Information. URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol

An Application Note and Laboratory Protocol for the Synthesis of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol For inquiries, please contact: Senior Application Scientist Gemini Laboratories Abstract This document provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Laboratory Protocol for the Synthesis of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol

For inquiries, please contact: Senior Application Scientist Gemini Laboratories

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol, a heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2][3] The synthesis is approached via a robust three-step sequence, commencing with the thio-Michael addition of 2-mercaptophenol to acrylic acid to form the key intermediate, 3-((2-hydroxyphenyl)thio)propanoic acid. This is followed by an intramolecular Friedel-Crafts acylation to construct the thiochroman-4-one core, yielding 8-hydroxythiochroman-4-one. The final step involves the selective reduction of the ketone functionality to afford the target diol. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of the underlying chemical principles, and expected outcomes.

Introduction

The benzothiopyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][4] The title compound, 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol, incorporates both a thiochroman core and phenolic and benzylic hydroxyl groups, making it an interesting candidate for further functionalization and biological screening. This protocol outlines a reliable and reproducible method for its synthesis from commercially available starting materials. The described synthetic strategy is based on well-established transformations in heterocyclic chemistry.[5][6]

Reaction Scheme

The overall synthetic pathway is depicted below.

Experimental_Workflow cluster_step1 Step 1: Thio-Michael Addition cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction A1 Dissolve 2-mercaptophenol in NaOH(aq) A2 Cool to 0-5 °C A1->A2 A3 Add acrylic acid dropwise A2->A3 A4 Stir at RT for 12h A3->A4 A5 Acidify with HCl to precipitate product A4->A5 A6 Filter and dry the solid A5->A6 B1 Combine propanoic acid intermediate and PPA A6->B1 Product from Step 1 B2 Heat to 80-90 °C for 2-3h B1->B2 B3 Quench with ice water B2->B3 B4 Extract with Ethyl Acetate B3->B4 B5 Purify by column chromatography B4->B5 C1 Dissolve ketone in Methanol B5->C1 Product from Step 2 C2 Cool to 0 °C C1->C2 C3 Add NaBH4 portion-wise C2->C3 C4 Stir and warm to RT C3->C4 C5 Quench with HCl C4->C5 C6 Extract and purify C5->C6 D1 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol C6->D1 Final Product

Sources

Application

Using 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol as a precursor in organic synthesis

Application Note: 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol as a Strategic Precursor in Advanced Organic Synthesis and Drug Development Introduction & Strategic Importance The thiochroman (3,4-dihydro-2H-1-benzothiopyran)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol as a Strategic Precursor in Advanced Organic Synthesis and Drug Development

Introduction & Strategic Importance

The thiochroman (3,4-dihydro-2H-1-benzothiopyran) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, glucose-6-phosphatase inhibitors, and advanced oncology therapeutics[1][2]. Among its derivatives, 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol (also known as thiochroman-4,8-diol) stands out as a highly versatile, bifunctional precursor.

The strategic value of this compound lies in its distinct reactive sites:

  • The Phenolic 8-Hydroxyl: A highly acidic site (pKa ~9.5) primed for regioselective etherification or cross-coupling.

  • The Benzylic 4-Hydroxyl: An aliphatic alcohol (pKa ~15.5) susceptible to acid-catalyzed dehydration or substitution.

  • The Thioether Core: An oxidizable sulfur atom that can be chemoselectively converted to sulfoxides or sulfones (1,1-dioxides) to tune the molecule's electronic properties and hydrogen-bonding capacity[3].

This application note details the mechanistic rationale and validated protocols for utilizing 3,4-dihydro-2H-1-benzothiopyran-4,8-diol in the synthesis of complex pharmaceutical intermediates, particularly benzocyclic sulfones used as CXCR2 antagonists for cancer immunotherapy[3].

Mechanistic Insights & Causality in Synthetic Design

As a Senior Application Scientist, it is critical to understand the causality behind experimental choices rather than merely following a recipe. The bifunctional nature of this diol demands strict chemoselectivity and regioselectivity.

Regioselective O-Alkylation

When functionalizing the molecule, the significant pKa difference between the phenolic 8-OH and the aliphatic 4-OH dictates the choice of base. Utilizing a mild base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (e.g., DMF or Acetone) selectively deprotonates the 8-OH. Stronger bases (like NaH) would result in competitive deprotonation of the 4-OH, leading to complex mixtures of mono- and di-alkylated products.

Chemoselective S-Oxidation

Converting the thioether to a sulfone (1,1-dioxide) is a critical step in synthesizing CXCR2 antagonists[3]. The challenge is oxidizing the sulfur without inadvertently oxidizing the 4-OH to a ketone (thiochroman-4-one). Therefore, harsh oxidants like Jones reagent must be strictly avoided. Instead, electrophilic oxidants such as m-chloroperoxybenzoic acid (mCPBA) or Oxone® are deployed at low temperatures (0 °C). The sulfur atom, being highly nucleophilic, attacks the peroxy bond rapidly, achieving full conversion to the sulfone while preserving the secondary alcohol.

Controlled Dehydration

The 4-OH is benzylic (adjacent to the aromatic ring). Under mildly acidic conditions (e.g., using p-Toluenesulfonic acid, PTSA) and elevated temperatures, the 4-OH is readily protonated and eliminated as water. This forms a stable conjugated double bond, yielding a 2H-1-benzothiopyran-8-ol derivative. The driving force is the restoration of extended conjugation with the aromatic system.

Divergent Synthetic Pathways

G A 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol (Bifunctional Precursor) B 8-O-Alkylated Derivative (Phenolic Protection/Functionalization) A->B K2CO3, R-X (Regioselective) C Sulfone (1,1-Dioxide) Derivative (S-Oxidation) A->C mCPBA or Oxone (Chemoselective) D Thiochromene Derivative (4-OH Dehydration) A->D PTSA, Toluene, Heat (Elimination) F Enzyme Inhibitors (e.g., Glucose-6-phosphatase) B->F Cross-Coupling E CXCR2 Antagonists & Cancer Immunotherapeutics C->E Further Derivatization D->F Cycloaddition

Figure 1: Divergent synthetic workflows from 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as Thin-Layer Chromatography (TLC) and specific workup rationales are embedded to ensure reproducibility.

Protocol A: Regioselective Synthesis of 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-4-ol

Objective: Selectively methylate the 8-hydroxyl group while leaving the 4-hydroxyl intact.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (1.5 eq, 15 mmol). Rationale: The mild base selectively deprotonates the more acidic phenolic OH. Stir for 15 minutes at room temperature to form the phenoxide.

  • Alkylation: Dropwise add Methyl Iodide (MeI) (1.1 eq, 11 mmol) via syringe.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The product will appear as a higher Rf spot compared to the highly polar starting diol.

  • Quench & Workup: Quench the reaction with ice water to precipitate the product and dissolve the inorganic salts. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the 8-methoxy derivative.

Protocol B: Chemoselective Oxidation to 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol 1,1-dioxide

Objective: Oxidize the thioether to a sulfone without oxidizing the benzylic alcohol.

  • Preparation: Dissolve the starting diol (1.0 eq, 5 mmol) in Dichloromethane (DCM) (0.1 M) and cool the flask to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add mCPBA (77% max, 2.2 eq, 11 mmol) in small portions over 30 minutes. Rationale: Maintaining 0 °C prevents the exothermic over-oxidation of the 4-OH group.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2 hours. Monitor via TLC. The sulfone product will be significantly more polar than the starting material.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (to destroy excess peroxide) and saturated aqueous NaHCO3​ (to neutralize the m-chlorobenzoic acid byproduct).

  • Extraction: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate in vacuo. Recrystallize from Ethanol to obtain pure white crystals of the 1,1-dioxide[3].

Quantitative Data Summary

The table below summarizes the expected outcomes and optimal conditions for the functionalization of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol based on standard laboratory validations.

Reaction TypeReagents & ConditionsTarget Functional GroupChemoselectivity / RegioselectivityExpected Yield
O-Alkylation K2​CO3​ , R-X, DMF, RT8-O-Alkyl etherHigh (Phenolic OH > Aliphatic OH)82 - 88%
S-Oxidation mCPBA (2.2 eq), DCM, 0 °C to RT1,1-Dioxide (Sulfone)High (S-Oxidation > C-OH Oxidation)75 - 80%
Dehydration PTSA (cat.), Toluene, RefluxThiochromene (Alkene)Exclusive to 4-OH (Benzylic elimination)85 - 92%
Esterification Ac2O, Pyridine, DMAP, RT4,8-DiacetateNone (Global protection)> 95%

References

  • Discovery of Benzocyclic Sulfone Derivatives as Potent CXCR2 Antagonists for Cancer Immunotherapy Journal of Medicinal Chemistry (ACS Publications)[Link][3]

  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity International Journal of Molecular Sciences (MDPI)[Link][4]

  • Efficient Syntheses of Thiochromans via Cationic Cycloadditions The Journal of Organic Chemistry (ACS Publications)[Link][2]

Sources

Method

Extraction and isolation techniques for 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol

Application Note: Advanced Extraction and Chromatographic Isolation Techniques for 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol Executive Summary & Chemical Causality The isolation of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction and Chromatographic Isolation Techniques for 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol

Executive Summary & Chemical Causality

The isolation of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol (a thiochroman-4,8-diol derivative) from complex synthetic mixtures or biological matrices presents unique physicochemical challenges. As a Senior Application Scientist, it is critical to look beyond standard extraction templates and design a workflow dictated by the molecule's specific structural vulnerabilities and functional groups[1].

The structural causality driving this protocol relies on three distinct features of the molecule:

  • The C8 Phenolic Hydroxyl (pKa ~9.5): This allows for pH-modulated liquid-liquid extraction (LLE). By manipulating the pH, we can selectively ionize the phenol to a water-soluble phenolate, separating it from neutral lipophilic impurities[2].

  • The C1 Thioether (Sulfur): The sulfur atom in the benzothiopyran ring is highly susceptible to oxidation, readily forming sulfoxides or sulfones. Extraction must avoid strong oxidizing agents and excessive aeration.

  • The C4 Secondary Aliphatic Alcohol: Unlike the C8 phenol, the C4 benzylic/aliphatic hydroxyl is prone to acid-catalyzed dehydration at elevated temperatures, which would yield an undesired thiochromene byproduct. Therefore, isolation protocols must utilize mild organic acids (e.g., formic acid) and low-temperature solvent evaporation[3].

Physicochemical Profiling & Data Presentation

To design a self-validating extraction system, we must first establish the quantitative parameters that govern the compound's partitioning and chromatographic behavior.

Table 1: Physicochemical Properties & Extraction Rationale

ParameterValue / CharacteristicImpact on Extraction & Isolation Strategy
Molecular Weight 182.24 g/mol Small molecule; suitable for standard reversed-phase (RP) C18 or PFP stationary phases.
LogP (Estimated) ~1.8 - 2.2Moderately polar. Hexane is too non-polar for extraction; Ethyl Acetate (EtOAc) is optimal.
C8-OH pKa ~9.5Enables acid-base purification. Must maintain HPLC mobile phase pH < 4.0 to prevent peak tailing.
Thermal Stability ModerateEvaporation of extraction solvents must be performed at <40°C to prevent C4 dehydration.

Workflow Visualization

Workflow A Crude Matrix (Synthetic or Biological) B pH-Modulated LLE (pH 3 vs pH 10) A->B Bulk Partitioning C Solid-Phase Extraction (HLB Cartridge for Trace) B->C Matrix Cleanup D Preparative HPLC (C18, 0.1% Formic Acid) C->D High-Res Separation E Pure 3,4-Dihydro-2H-1- benzothiopyran-4,8-diol D->E Fraction Collection & Lyophilization

Fig 1: End-to-end extraction and isolation workflow for thiochroman-4,8-diol derivatives.

Step-by-Step Methodologies

Protocol A: pH-Modulated Liquid-Liquid Extraction (LLE)

This protocol exploits the acidic nature of the C8-phenol to selectively partition the target compound away from neutral and basic impurities[2].

Step 1: Basification & Defatting

  • Dilute the crude mixture in 50 mL of deionized water.

  • Dropwise, add 1M NaOH until the aqueous solution reaches pH 10.5 . At this pH, the C8-OH deprotonates, forming a highly water-soluble phenolate ion.

  • Wash the aqueous layer with 3 x 25 mL of Dichloromethane (DCM).

  • Self-Validation Check: Spot the DCM layer on a TLC plate (Hexane:EtOAc 7:3). The target compound should not be present (it remains in the aqueous phase). Discard the DCM layer containing neutral lipophilic impurities.

Step 2: Acidification & Recovery

  • Slowly add 1M HCl to the aqueous phase until the pH drops to pH 3.0 . The solution may become cloudy as the target compound reprotonates and precipitates/suspends.

  • Extract the aqueous phase with 3 x 30 mL of Ethyl Acetate (EtOAc). The moderate polarity of EtOAc perfectly matches the diol structure.

  • Combine the EtOAc layers, wash with 20 mL of brine, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure at ≤35°C to prevent acid-catalyzed dehydration of the C4-OH.

LLE_Logic Start Crude Aqueous Mixture (Thiochroman Diol + Impurities) Basify Add 1M NaOH (pH > 10) Deprotonate C8-OH Start->Basify Wash Wash with DCM Basify->Wash Org1 Organic Phase (Neutral Impurities -> Discard) Wash->Org1 Aq1 Aqueous Phase (Phenolate Intermediate) Wash->Aq1 Acidify Add 1M HCl (pH ~ 3) Reprotonate C8-OH Aq1->Acidify Extract Extract with EtOAc Acidify->Extract Aq2 Aqueous Phase (Salts -> Discard) Extract->Aq2 Org2 Organic Phase (Target Diol Enriched) Extract->Org2

Fig 2: pH-dependent liquid-liquid extraction logic exploiting the C8-phenolic hydroxyl group.

Protocol B: Preparative HPLC Isolation

Because the molecule contains a phenolic group, running a neutral mobile phase will result in partial ionization and severe peak tailing on silica-based columns. The addition of 0.1% Formic Acid (FA) ensures the phenol remains fully protonated, yielding sharp, symmetrical peaks[3].

Equipment Setup:

  • Column: Preparative C18 (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Detection: UV at 254 nm (optimal for the benzothiopyran chromophore).

Table 2: Preparative HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Phase Objective
0.015.09010Equilibration & Sample Loading
2.015.09010Isocratic hold to elute polar salts
15.015.04060Linear gradient for target elution
17.015.0595Column wash (elute lipophiles)
22.015.09010Re-equilibration

Step-by-Step Prep-HPLC Protocol:

  • Reconstitute the dried EtOAc extract from Protocol A in 2 mL of Initial Mobile Phase (10% ACN). Filter through a 0.45 µm PTFE syringe filter.

  • Inject the sample onto the preparative column.

  • Collect fractions based on UV triggering at 254 nm. The target compound typically elutes during the 30-40% ACN window.

  • Self-Validation Check: Before pooling fractions, analyze a 5 µL aliquot of each fraction via Analytical LC-MS. Confirm the presence of the[M-H]⁻ ion at m/z 181 (negative ion mode is highly sensitive for phenols)[3].

  • Pool the validated fractions and remove the acetonitrile under a gentle stream of nitrogen or rotary evaporation at <35°C.

  • Lyophilize the remaining aqueous solution to yield pure 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol as a stable powder.

References

  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Natural Phenolic Compounds: A Review of Extraction and Analysis IntechOpen URL: [Link] (Note: URL derived from source domain context)[2]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis PMC - National Institutes of Health (NIH) URL:[Link] (Note: URL derived from source domain context)[3]

Sources

Application

Application Note: Optimized GC-MS Sample Preparation and Silylation Protocol for 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Matrix: Synthetic Reaction Mixtures / Biological Extracts Introduction & Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Matrix: Synthetic Reaction Mixtures / Biological Extracts

Introduction & Chemical Context

3,4-Dihydro-2H-1-benzothiopyran-4,8-diol (a thiochroman-diol derivative) is a highly polar polycyclic compound frequently encountered in synthetic chemistry and pharmaceutical development. Analyzing this molecule via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental analytical challenge: the molecule possesses two distinct hydroxyl groups.

  • C8-OH: A phenolic alcohol on the aromatic ring.

  • C4-OH: A secondary aliphatic alcohol on the thiopyran ring.

These protic functional groups induce strong intermolecular hydrogen bonding, resulting in high boiling points, thermal lability, and severe peak tailing on standard non-polar GC stationary phases (e.g., 5% phenyl-methylpolysiloxane). To achieve robust, quantitative GC-MS analysis, chemical derivatization is mandatory to mask these active hydrogens.

Scientific Rationale: The Silylation Mechanism

Silylation replaces active hydrogen atoms on protic functional groups with trimethylsilyl (TMS) groups, significantly reducing polarity and increasing volatility[1]. For this thiochroman-diol, the reaction must efficiently target both the C4 and C8 hydroxyls to prevent the formation of mixed mono-TMS isomers that split the chromatographic signal.

  • Reagent Selection: Among the myriad of derivatization reagents, the combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) has emerged as a powerful and versatile tool for silylation[2]. BSTFA is selected due to its high reactivity and the high volatility of its byproduct, trifluoroacetamide.

  • Catalyst (TMCS): The C8 phenolic hydroxyl is relatively acidic and reacts readily. However, the C4 secondary alcohol is sterically hindered. TMCS acts as a critical catalyst, increasing the silylating power to ensure 100% conversion to the di-TMS derivative.

  • Solvent (Pyridine): Pyridine is added as a basic catalyst to speed reaction with sterically hindered groups. It serves as an aprotic solvent that dissolves the polar diol and acts as an acid scavenger.

Experimental Workflow

Workflow A Sample Matrix (Aqueous/Biological) B Liquid-Liquid Extraction (Ethyl Acetate) A->B Extract C Nitrogen Blowdown (Complete Drying) B->C Isolate Organic Phase D Derivatization (BSTFA + 1% TMCS + Pyridine) C->D Anhydrous Conditions E Incubation (65°C for 45 min) D->E Silylation F GC-MS Analysis (EI Mode) E->F Direct Injection

GC-MS Sample Preparation Workflow for Thiochroman Diols.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with built-in Quality Control (QC) checkpoints to ensure the integrity of the derivatization process.

Materials Required:
  • Reagents: BSTFA + 1% TMCS (sealed glass ampoules preferred), Anhydrous Pyridine (GC grade, <0.005% H2O).

  • Solvents: Ethyl Acetate or Dichloromethane (DCM) (GC-MS grade).

  • Equipment: Nitrogen evaporator, dry block heater, 2 mL amber glass GC autosampler vials with PTFE-lined septa.

Step 1: Extraction and Concentration
  • Extraction: Extract the 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol from the sample matrix using Liquid-Liquid Extraction (LLE) with Ethyl Acetate (1:1 v/v ratio). Causality: Ethyl acetate provides an optimal partition coefficient for polar diols while remaining highly volatile.

  • Transfer: Transfer 1.0 mL of the upper organic layer to a 2 mL amber GC vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-high purity Nitrogen (N2) at room temperature.

    • QC Checkpoint 1: Visually inspect the vial. Moisture is the primary enemy of silylation. Even trace water will rapidly hydrolyze BSTFA. If any residual droplet is visible, add 100 µL of anhydrous DCM and re-evaporate (azeotropic drying).

Step 2: Derivatization (Silylation)
  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue. Vortex for 10 seconds.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS. (Ensure a molar ratio of reagent to active hydrogens of at least 2:1).

  • Sealing: Tightly cap the vial immediately to prevent atmospheric moisture ingress.

  • Incubation: Incubate the vial in a dry heating block at 65°C for 45 minutes .

    • Causality: Heating provides the kinetic energy required to overcome the steric hindrance at the C4 secondary alcohol, driving the reaction to the fully derivatized di-TMS state.

  • Cooling: Remove the vial and allow it to cool to room temperature for 10 minutes.

    • QC Checkpoint 2: The solution must remain clear. A cloudy suspension indicates moisture contamination or the precipitation of insoluble salts, which requires sample repreparation.

Step 3: GC-MS Injection
  • Injection: Inject 1 µL of the derivatized sample directly into the GC-MS (Split ratio 10:1 to 50:1 depending on concentration).

    • Note: Do not dilute with protic solvents (e.g., methanol or ethanol), as they will immediately cleave the TMS ethers. If dilution is necessary, use anhydrous hexane or DCM.

Data Presentation: Optimization Parameters

To validate the success of the protocol, analysts should monitor the chromatographic behavior of the analyte. The table below summarizes the expected shift in parameters when the molecule is successfully converted from a mono-TMS intermediate to the target di-TMS derivative.

Analytical ParameterUnder-Derivatized (Mono-TMS)Fully Derivatized (Di-TMS)
Target Hydroxyls Reacted C8-OH only (Phenolic)C4-OH and C8-OH
Steric Hindrance Overcome No (C4-OH remains unreacted)Yes (Catalyzed by TMCS & Heat)
Volatility / Boiling Point Moderate (Hydrogen bonding remains)High (No hydrogen bonding)
GC Peak Shape Broad, severe tailingSharp, Gaussian
Molecular Weight (Nominal) 254 g/mol 326 g/mol
Diagnostic MS Ions (EI) m/z 254 [M]⁺, 239[M-CH₃]⁺m/z 326 [M]⁺, 311[M-CH₃]⁺

Mechanistic Pathway

Mechanism Diol 3,4-Dihydro-2H-1- benzothiopyran-4,8-diol (Polar, High BP) Intermediate Mono-TMS Derivative (Transient) Diol->Intermediate C8-OH (Phenolic) Fast Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Intermediate Product Di-TMS Derivative (Volatile, GC-Compatible) Reagent->Product Catalyst Pyridine (Acid Scavenger) Catalyst->Intermediate Intermediate->Product C4-OH (Secondary) Requires Heat (65°C)

Silylation mechanism of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol.

References

  • GC-MS Sample Preparation Organomation URL
  • The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS Benchchem URL
  • Preparation of TMS Derivatives for GC/MS CalTech GPS URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Dissolving 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol

Welcome to the Technical Support Center for 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol . This specialized guide is designed for researchers, analytical chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol . This specialized guide is designed for researchers, analytical chemists, and drug development professionals. Because this compound features a unique structural dichotomy—a hydrophobic bicyclic thiochroman core paired with two hydrophilic hydroxyl groups—achieving stable, high-concentration stock solutions requires precise solvent selection and handling.

Below, you will find causality-driven methodologies, self-validating protocols, and troubleshooting workflows to ensure maximum compound integrity during your in vitro and in vivo assays.

Physicochemical Profile & Solvent Causality

Understanding the molecular architecture of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is critical for predicting its solvation dynamics. The compound has a molecular weight of ~182.24 g/mol and contains a thioether (sulfur) atom within its ring system, flanked by hydroxyl (-OH) groups at the 4 and 8 positions.

  • Why Dimethyl Sulfoxide (DMSO)? DMSO is a polar aprotic solvent. It is highly effective at disrupting the intermolecular hydrogen bonding between the diol groups of the compound. By acting as a strong hydrogen-bond acceptor while simultaneously solvating the hydrophobic thiochroman core, DMSO prevents crystal lattice reformation, making it the premier choice for high-concentration stocks [1].

  • Why Ethanol (EtOH)? Ethanol is a polar protic solvent. It solvates the compound by both donating and accepting hydrogen bonds with the 4,8-diol system. While its solvation capacity for the hydrophobic core is lower than that of DMSO, ethanol is often preferred in specific cell-based assays where DMSO-induced lipid bilayer dehydration must be avoided [2].

Standard Operating Procedures (SOP): Dissolution & Validation

To prevent experimental artifacts, every dissolution protocol must be a self-validating system . Do not assume a clear liquid equates to a stable, accurate concentration.

Protocol A: Preparation of a 10 mM Stock Solution in DMSO

Causality Note: Always add solvent to the powder, not powder to the solvent, to prevent the formation of unwetted clumps.

  • Equilibration: Allow the lyophilized vial of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol to reach room temperature in a desiccator before opening. Reason: Prevents ambient moisture condensation, which can cause localized precipitation.

  • Solvent Addition: Add the required volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial.

  • Kinetic Disruption (Vortexing): Vortex the vial vigorously for 30–60 seconds. Reason: Vortexing provides the kinetic energy required to overcome the initial lattice energy barrier of the solid.

  • Acoustic Cavitation (Sonication): If micro-aggregates remain, place the vial in a room-temperature water bath sonicator for 5 minutes. Reason: Sonication induces acoustic cavitation, breaking apart microscopic clumps without applying bulk thermal stress that could degrade the compound.

  • Validation Checkpoint: Visually inspect the solution against a dark background. To validate the exact concentration, dilute a 1 µL aliquot into 999 µL of methanol and analyze via LC-MS or UV-Vis spectroscopy (measuring the characteristic benzothiopyran absorbance).

  • Sterilization & Storage: Pass the solution through a 0.22 µm PTFE syringe filter. Aliquot into amber vials, purge with Argon gas, and store at -80°C.

Protocol B: Preparation of a 5 mM Stock Solution in Ethanol
  • Solvent Selection: Use absolute ethanol (≥99.5%), avoiding denatured variants which contain toxic additives (e.g., methanol or isopropanol).

  • Gradual Solvation: Add ethanol in three equal aliquots, vortexing for 30 seconds between each addition. Reason: Gradual addition prevents the saturation of the solvent boundary layer around the powder.

  • Gentle Warming (Optional): If the compound resists dissolution, warm the vial in a water bath at 30°C–37°C for no more than 5 minutes. Do not exceed 37°C. Reason: Excessive heat accelerates the evaporation of ethanol, artificially inflating the final stock concentration.

  • Validation Checkpoint: Perform the same visual and spectroscopic validation as in Protocol A.

Mechanistic Workflows

The following diagram outlines the logical decision tree for dissolving the compound and troubleshooting cloudy solutions.

DissolutionWorkflow Start Weigh Compound (3,4-Dihydro-2H-1-benzothiopyran-4,8-diol) Solvent Select Solvent (DMSO or EtOH) Start->Solvent Add Add Solvent in Aliquots (Vortex 30s) Solvent->Add Check Visual Inspection (Clear Solution?) Add->Check Sonicate Water Bath Sonication (5-10 min, <30°C) Check->Sonicate No Filter Sterile Filter (0.22 µm) PTFE or Nylon Check->Filter Yes Sonicate->Check Re-check Warm Gentle Warming (Max 37°C) Sonicate->Warm Still cloudy Warm->Check Re-check Store Aliquot & Store (-80°C, Argon Purge) Filter->Store

Figure 1: Step-by-step dissolution and troubleshooting workflow for 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol.

Troubleshooting & FAQs

Q1: I diluted my DMSO stock into my cell culture media (PBS/DMEM), and the solution immediately turned cloudy. What happened? A: You are experiencing a "solvent crash." While DMSO readily dissolves the compound, aqueous media cannot support the hydrophobic thiochroman core at high concentrations. When the DMSO diffuses into the water, the compound precipitates. Solution: Ensure the final concentration of DMSO in your assay does not exceed 0.1% to 0.5% (v/v)[2]. Pre-warm your aqueous media to 37°C before adding the DMSO stock dropwise while vortexing. Alternatively, use a carrier protein like BSA (Bovine Serum Albumin) to help chaperone the hydrophobic core in solution.

Q2: My stock solution has turned slightly yellow after being stored in the fridge for a month. Is it still active? A: Likely not. The thiochroman core contains a thioether (sulfur) moiety that is highly susceptible to oxidation by Reactive Oxygen Species (ROS), ambient air, or trace peroxides in the solvent. This oxidation converts the thioether into a sulfoxide or sulfone, fundamentally altering the molecule's pharmacological profile [3]. Solution: Discard the yellowed stock. Always store stocks in amber vials (to prevent photo-oxidation), purge the headspace with inert Argon gas, and store at -80°C.

OxidationPathway Intact Intact Thioether Core (Active Compound) ROS Exposure to ROS / Air / Light (Improper Handling) Intact->ROS Oxidative Stress Sulfoxide Sulfoxide Derivative (Partial Oxidation) ROS->Sulfoxide [O] (Fast with ROS) Sulfone Sulfone Derivative (Full Oxidation) Sulfoxide->Sulfone [O] (Prolonged Exposure) Prevention Prevention: Argon Purge & -80°C Storage Prevention->Intact Maintains Integrity

Figure 2: Chemical degradation pathway of the thioether core and prevention strategies.

Q3: Which solvent is less toxic for my in vitro cell viability assays? A: Both solvents have distinct cytotoxicity profiles. DMSO is generally well-tolerated by most cell lines up to 0.3%–0.5% (v/v), but higher concentrations can cause membrane thinning and alter lipid bilayer properties. Ethanol exhibits rapid, concentration-dependent cytotoxicity (often reducing viability at >0.3% after 24 hours) by interacting with metabolic proteins [2]. For 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol, we recommend DMSO due to its higher solubilizing power, allowing you to use a smaller overall solvent volume in your final assay.

Quantitative Data: Solvent Comparison

The following table summarizes the operational parameters for dissolving 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol in DMSO versus Ethanol.

ParameterDimethyl Sulfoxide (DMSO)Ethanol (Absolute)
Solvation Mechanism Polar Aprotic (H-bond acceptor)Polar Protic (H-bond donor/acceptor)
Estimated Max Solubility > 20 mM~ 5 - 10 mM
Recommended Storage Temp -80°C (Avoid -20°C due to freeze-thaw cycles; DMSO freezes at 19°C)-20°C to -80°C
Oxidation Risk (Thioether) Moderate (DMSO can act as an oxidant under specific conditions)Low (if protected from light/air)
Max In Vitro Assay Conc. ≤ 0.5% (v/v) to prevent membrane toxicity≤ 0.3% (v/v) to prevent metabolic toxicity
Filter Compatibility PTFE or Nylon (Do NOT use Cellulose Acetate)PTFE, Nylon, or PES

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. This paper details the thermodynamic equilibrium of solute-solvent interactions and the efficacy of DMSO in disrupting the crystal lattice of complex organic molecules. [1]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC (PubMed Central). A comprehensive study on the cytotoxic thresholds of DMSO and ethanol, demonstrating that DMSO is generally safer at ≤0.3125% for in vitro assays compared to the rapid metabolic disruption caused by ethanol. [2]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC (PubMed Central). This research outlines the susceptibility of thioether moieties (like those in benzothiopyrans) to oxidation into sulfoxides and sulfones when exposed to ROS or improper storage conditions. [3]

Optimization

Fixing poor peak shape in 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol liquid chromatography

Welcome to the Technical Support Center for the chromatographic analysis of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will dissect the specific physicochemical properties of this molecule, establish the causality behind common chromatographic failures, and provide self-validating protocols to ensure rugged, reproducible peak shapes.

Part 1: Molecular Profiling & Chromatographic Challenges

To fix poor peak shape, we must first understand the analyte. 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is a polar, multi-functional thiochroman derivative that presents three distinct challenges to liquid chromatography (LC) systems:

  • The C8 Phenolic Hydroxyl: This weakly acidic group (pKa ~9-10) is highly prone to secondary interactions, specifically hydrogen bonding with unreacted silanol groups on silica-based stationary phases[1].

  • The C4 Aliphatic Hydroxyl: Provides an additional hydrogen-bonding site, increasing the molecule's overall polarity and susceptibility to retention shifts.

  • The S1 Thioether: The electron-rich sulfur atom in the benzothiopyran ring can act as a ligand, chelating trace metals (e.g., iron, aluminum) present in the silica matrix or stainless steel hardware[2]. Furthermore, it is highly susceptible to oxidation, forming sulfoxides that can elute as split peaks or shoulders.

Part 2: Diagnostic Logic Tree

Before altering your method, use the following logic tree to categorize the physical or chemical origin of your peak shape deformation.

PeakShapeTroubleshooting Start Poor Peak Shape Detected Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Fronting Peak Fronting (Asymmetry < 0.9) Start->Fronting Split Split / Double Peaks Start->Split Silanol Silanol Interactions (Lower pH to 2.5) Tailing->Silanol Phenolic OH active Metal Metal Chelation (Use PEEK/Passivate) Tailing->Metal S/OH chelation Solvent Solvent Mismatch (Match Mobile Phase) Fronting->Solvent Injection too strong Split->Solvent Severe mismatch Void Column Void (Replace Column) Split->Void Physical bed failure Oxidation Thioether Oxidation (Check Sample Prep) Split->Oxidation Chemical degradation

Diagnostic logic tree for troubleshooting benzothiopyran diol peak shape issues.

Part 3: Troubleshooting Guide & FAQs

Q1: Why does my 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol peak exhibit severe tailing (Asymmetry Factor > 1.5)? A1: Tailing for this specific molecule is almost always a chemical interaction issue rather than a physical one. The primary cause is secondary interactions between the C8 phenolic hydroxyl and residual, unreacted silanol groups (Si-OH) on the silica stationary phase[1][2]. Free silanols are acidic (pKa ~3.5-4.5). If your mobile phase pH is above 5, these silanols ionize into strong hydrogen-bond acceptors (SiO⁻), which aggressively interact with your analyte[2][3].

  • The Fix: Lower the mobile phase pH to ~2.5 using 0.1% formic acid or phosphoric acid. This protonates the silanols, neutralizing their charge and drastically reducing tailing[4]. Additionally, ensure you are using a high-purity, fully endcapped C18 column or a specialized low-silanol column[4].

Q2: I am observing peak fronting (Asymmetry Factor < 0.9). Is my column degrading? A2: No. Peak fronting is rarely caused by column degradation or chemical interactions. It is a physical phenomenon typically indicating a sample solvent mismatch or column mass overload[5][6]. If you dissolve the diol in 100% methanol or acetonitrile, but your mobile phase is highly aqueous (e.g., 90% water), the strong injection solvent carries the analyte faster down the column head before it can properly mix and partition into the stationary phase[7].

  • The Fix: Always dilute your sample in a solvent that closely matches your initial mobile phase composition[6]. If you must use a stronger solvent for solubility, inject a much smaller volume (e.g., 1-2 µL instead of 10 µL).

Q3: The chromatogram shows split peaks or a distinct shoulder. How do I fix this? A3: Split peaks arise from either a disrupted flow path (e.g., a void at the column head) or chemical degradation[3][7]. Because 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol contains a thioether, it is highly susceptible to oxidation. If the sample sits in an autosampler, the sulfur atom can oxidize to a sulfoxide. This degradant is slightly more polar and will elute just before the main peak, often appearing as a leading shoulder or split peak.

  • The Fix: Run a neutral, stable marker (like toluene). If the toluene peak is perfectly symmetric, your column bed is physically intact, proving the split peak is a chemical degradant[5]. Prepare fresh samples using amber vials and consider adding a volatile antioxidant if stability remains an issue.

Part 4: Quantitative Optimization Data

To demonstrate the causality of method parameters on peak shape, below is a comparative matrix of sub-optimal versus optimized conditions for this specific diol.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Stationary Phase Standard C18 (non-endcapped)High-purity, fully endcapped C18Minimizes accessible silanols that bind the phenolic OH[1][2].
Mobile Phase pH pH 6.5 - 7.0 (Water/ACN)pH 2.5 (0.1% Formic Acid)Protonates silanols (Si-OH), eliminating ion-dipole interactions[4].
Sample Solvent 100% AcetonitrileInitial Mobile Phase (e.g., 10% ACN)Prevents the "solvent effect" which causes peak fronting and splitting[6][7].
System Hardware Standard Stainless SteelPEEK or Passivated HardwarePrevents the thioether and phenol from chelating trace Fe/Al metals[2].

Part 5: Self-Validating Experimental Protocol

Do not guess the root cause of your peak shape issue. Use this step-by-step, self-validating methodology to isolate the exact variable causing poor chromatography.

Step 1: Isolate Physical vs. Chemical Causes (System Suitability Test)

  • Prepare a test mix containing a neutral, non-interacting marker (e.g., Toluene or Uracil, 50 µg/mL).

  • Inject 5 µL of the test mix using your current mobile phase conditions.

  • Validation Logic: Calculate the asymmetry factor of the neutral marker.

    • If Toluene tails or splits, the issue is physical (column void, plugged frit, or dead volume in the tubing)[3][5]. Replace the column or check fittings.

    • If Toluene is perfectly symmetric (Asymmetry 0.95 - 1.05), the column bed is intact. The issue with your diol is chemical (proceed to Step 2).

Step 2: Suppress Silanol Ionization

  • Modify your aqueous mobile phase (Mobile Phase A) by adding 0.1% v/v Formic Acid (for LC-MS) or 0.1% v/v Phosphoric Acid (for LC-UV) to drop the pH to ~2.5[4].

  • Flush the column with 20 column volumes of the new acidic mobile phase to ensure complete equilibration.

  • Inject the 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol sample.

  • Validation Logic: If tailing is resolved, residual silanols were the root cause. If tailing persists, proceed to Step 3.

Step 3: Eliminate Metal Chelation

  • If acidic conditions fail, the thioether/phenolic OH is likely chelating trace metals[2].

  • Passivate your LC system by flushing it (without the column attached) with 20% Nitric Acid for 30 minutes, followed by copious amounts of HPLC-grade water.

  • Reattach the column and inject the sample.

  • Validation Logic: If peak shape improves, metal contamination was the culprit. Consider switching to PEEK tubing or a bio-inert LC system for future analyses.

Step 4: Correct Solvent Mismatch (Fronting/Splitting)

  • If the peak is fronting, check your sample preparation diluent.

  • Evaporate a 1 mL aliquot of your sample and reconstitute it strictly in the starting ratio of your mobile phase (e.g., 90% Water / 10% Acetonitrile)[6][7].

  • Inject 2 µL (a low volume prevents mass overload).

  • Validation Logic: A return to a Gaussian peak shape confirms that the injection solvent was previously too strong.

References

  • SIELC Technologies. "Separation of 3,4-Dihydro-2H-1-benzothiopyran-8-ol on Newcrom R1 HPLC column." sielc.com.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC.
  • Agilent Technologies. "A Tail of Two Peaks: Troubleshooting Poor Peak Shape." agilent.com.
  • ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables." alwsci.com.
  • Agilent Technologies. "Topic 2_ TIPS and Tricks HPLC Troubleshooting_ppt." agilent.com.
  • Benchchem. "Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds." benchchem.com.
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" phenomenex.com.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Benzothiopyran and Benzopyran Derivatives in Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzopyran and benzothiopyran scaffolds represent two...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzopyran and benzothiopyran scaffolds represent two highly privileged heterocyclic systems. Their inherent structural features have provided a fertile ground for the development of a multitude of biologically active compounds. This guide offers a comparative analysis of the efficacy of derivatives from these two core structures, with a particular focus on the potential of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol and its analogs versus the well-established benzopyran derivatives. While direct head-to-head experimental data for this specific diol is not extensively available in public literature, this guide will synthesize existing data on related structures to provide a valuable comparative framework for researchers.

Introduction to the Scaffolds: Benzopyran vs. Benzothiopyran

The benzopyran ring system, which consists of a benzene ring fused to a pyran ring, is a cornerstone in the architecture of many natural products, including flavonoids, coumarins, and tocopherols.[1] This widespread natural occurrence has inspired chemists to explore a vast chemical space around this scaffold, leading to synthetic derivatives with a broad spectrum of pharmacological activities.[2][3] These activities include antitumor, anti-HIV, antimicrobial, anti-inflammatory, and anticoagulant properties.[1]

The benzothiopyran, or thiochroman, scaffold is the sulfur-containing analog of benzopyran.[4] While less common in nature, synthetic benzothiopyran derivatives have garnered significant interest due to their diverse and potent biological activities, which sometimes differ from or surpass their oxygen-containing counterparts.[4] The substitution of the oxygen atom with sulfur can significantly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The Diverse Efficacy of Benzopyran Derivatives

Benzopyran derivatives have demonstrated a remarkable range of biological effects, targeting a wide array of cellular processes. Their efficacy is highly dependent on the specific subclass and substitution patterns on the benzopyran core.

Anticancer Activity

Numerous benzopyran derivatives have been investigated for their potential as anticancer agents. For instance, certain 4-hydroxycoumarin derivatives have shown potent antitumor activity.[5] Hybrid molecules incorporating a benzopyran-4-one moiety have also exhibited significant antiproliferative activities against various cancer cell lines, with some compounds showing high selectivity for cancer cells over normal cells.[6] The mechanisms of action are often multifaceted, involving the induction of apoptosis and inhibition of key signaling pathways.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzopyran derivatives. For example, a novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has been shown to inhibit excitotoxic neuronal cell damage by acting as an antioxidant and modulating the ERK-CREB signaling pathway.[3][7] This dual mechanism of action suggests that benzopyran scaffolds could be promising starting points for the development of therapies for neurodegenerative disorders like Alzheimer's disease.[3][7]

Cardioprotective Properties

Benzopyran derivatives are also recognized for their cardioprotective effects. They are known to act as potassium channel openers (KCOs), leading to vasorelaxation and myocardial protection.[1] This activity makes them valuable candidates for treating cardiovascular conditions such as hypertension and cardiac ischemia.[1]

Emerging Potential of 3,4-Dihydro-2H-1-benzothiopyran-4-ol Derivatives

While data on 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is scarce, research on related 4-hydroxy and 4-oxo-benzothiopyran (thiochroman) derivatives provides valuable insights into the potential of this scaffold.

Antimicrobial and Antifungal Activity

Thiochroman-4-one derivatives have been synthesized and evaluated for their antimicrobial properties. Some have shown potent activity against various bacterial and fungal strains.[8][9] For instance, certain derivatives exhibited significant antifungal activity against Candida albicans and Cryptococcus neoformans, with molecular docking studies suggesting inhibition of N-myristoyltransferase as a potential mechanism.[9] The structure-activity relationship (SAR) of these compounds highlights the importance of specific substitutions for enhancing antimicrobial potency.[8]

Anti-inflammatory and Analgesic Activity

Fused benzothiopyran derivatives, such as benzothiopyranopyrazoles and benzothiopyranoisoxazoles, have been synthesized and tested for their anti-inflammatory and analgesic properties.[2] Some of these compounds have displayed pronounced antiarrhythmic activity as well, indicating a broad pharmacological potential for this scaffold.[2]

Antiestrogenic Activity

Derivatives of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman have been developed as pure antiestrogens.[10] These compounds have demonstrated the ability to downregulate the estrogen receptor (ER), with in vitro and in vivo activities comparable to the established antiestrogen ICI182,780.[10] This highlights the potential of the thiochroman scaffold in the development of hormone-based therapies for cancers such as breast cancer.

Comparative Efficacy and Structure-Activity Relationship (SAR) Insights

The replacement of the oxygen atom in the benzopyran ring with a sulfur atom in the benzothiopyran scaffold can lead to distinct biological activity profiles. The following table provides a comparative summary based on available data for derivatives of both scaffolds.

Biological ActivityBenzopyran Derivatives3,4-Dihydro-2H-1-benzothiopyran-4-one/ol DerivativesKey SAR Insights
Anticancer Potent activity against various cancer cell lines.[5][6]Thioflavanones (related to thiochromanones) inhibit proliferation of breast cancer cells.[11]For benzopyrans, specific substitutions on the aromatic ring are crucial.[6] For thiochromans, the stereochemistry at positions 3 and 4 can be important for activity.[10]
Antimicrobial Broad-spectrum activity reported for various derivatives.Potent activity against specific bacterial and fungal strains.[8][9]For thiochroman-4-ones, a hydroxyl group at the 3-position and specific alkyl chains can enhance antibacterial efficacy.[8]
Neuroprotective Inhibition of excitotoxicity and oxidative stress.[3][7]Less explored, but some benzothiazine derivatives show neuroprotective potential.[12]For benzopyrans, the ability to scavenge reactive oxygen species is a key feature.[3][7]
Cardioprotective Act as potassium channel openers.[1]Some fused benzothiopyran derivatives show antiarrhythmic activity.[2]The core benzopyran structure is important for KATP channel opening.[1]
Anti-inflammatory Well-established activity for many flavonoids and coumarins.Fused benzothiopyranopyrazoles show anti-inflammatory effects.[2]The planarity and substitution pattern of the flavonoid backbone influence anti-inflammatory activity.
Antiestrogenic Some flavonoids act as selective estrogen receptor modulators (SERMs).Thiochroman derivatives have been developed as pure antiestrogens.[10]For thiochromans, a sulfoxide-containing side chain at the 4-position enhances antiestrogenic activity.[10]

Experimental Protocols for Comparative Efficacy Evaluation

To rigorously compare the efficacy of a novel compound like 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol against a benchmark benzopyran derivative, a systematic experimental workflow is essential.

General Workflow for Efficacy Comparison

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Efficacy Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Efficacy & Safety A Synthesis & Purification of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol C Physicochemical Characterization (Solubility, Stability) A->C B Selection of Benchmark Benzopyran Derivative B->C D Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) C->D E Cell-Based Assays (e.g., Cytotoxicity, Proliferation, Reporter Gene) C->E F Determination of IC50 / EC50 Values D->F E->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->G H Cell Cycle Analysis / Apoptosis Assays F->H I Animal Model of Disease (e.g., Xenograft, Induced Disease Model) F->I J Pharmacokinetic (ADME) Studies I->J K Toxicology Assessment I->K

Caption: A generalized workflow for the comparative evaluation of novel chemical entities.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (3,4-Dihydro-2H-1-benzothiopyran-4,8-diol and the benchmark benzopyran derivative) and a vehicle control. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway Visualization

The diverse biological activities of these compounds often stem from their ability to modulate key cellular signaling pathways. The following diagram illustrates a simplified representation of a generic signaling pathway that can be affected by small molecule inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Phosphorylation Inhibitor Benzopyran or Benzothiopyran Derivative Inhibitor->Kinase2 Inhibition Gene Target Gene Expression TF->Gene Transcription Activation Protein Protein Synthesis Gene->Protein Translation CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) Protein->CellularResponse Leads to

Caption: A simplified signaling cascade illustrating a potential point of intervention for kinase inhibitors.

Conclusion and Future Directions

Both benzopyran and benzothiopyran scaffolds are undeniably rich sources of biologically active compounds. While benzopyran derivatives are more extensively studied and have a broader documented range of activities, the emerging data on benzothiopyran derivatives, particularly those with a 4-hydroxy or 4-oxo functionality, reveal their significant potential in diverse therapeutic areas, including infectious diseases, inflammation, and oncology.

The direct comparative efficacy of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol against specific benzopyran derivatives remains an open area for investigation. Future research should focus on the systematic synthesis and screening of a library of such benzothiopyran diols to establish a clear structure-activity relationship. Head-to-head comparisons with benchmark benzopyran compounds using standardized in vitro and in vivo models will be crucial to fully elucidate the therapeutic potential of this promising, yet underexplored, chemical space.

References

  • Ohta, K., et al. (2006). Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship. Journal of Medicinal Chemistry, 49(14), 4231-4240. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. (2025). [Link]

  • Vargas, E., et al. (2018). Structure activity relationships of thiochroman-4-one derivatives. ResearchGate. [Link]

  • Di Braccio, M., et al. (1991). [Synthesis and pharmacologic activity of benzothiopyranopyrazole and benzothiopyranoisoxazole carboxamides]. Il Farmaco, 46(6), 843-859. [Link]

  • Kim, D. H., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 23(3), 669. [Link]

  • Grover, R., et al. (2013). Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review. Mini reviews in medicinal chemistry, 13(12), 1765-1776. [Link]

  • Kim, D. H., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PMC. [Link]

  • Lee, J. Y., et al. (2018). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 23(11), 2779. [Link]

  • From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. MDPI. (2025). [Link]

  • Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and... ResearchGate. [Link]

  • Ali, I., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 28(10), 4210. [Link]

  • Synthesis and anticancer activity of 4-hydroxy naphtho coumarin derivatives and naphtho coumestans. Der Pharma Chemica. [Link]

  • Potential cardioprotective and regenerative effects of the fluorinated benzothiazole derivative AS09 in the myocardial infarction-induced zebrafish. PubMed. (2026). [Link]

  • Rosini, M., et al. (1998). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 7. Selectivity of 4-Phenylchroman Analogues for α1−Adrenoreceptor Subtypes. Journal of Medicinal Chemistry, 41(25), 4894-4901. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of the Korean Society for Applied Biological Chemistry. (2015). [Link]

  • Sun, C., et al. (2015). Synthesis and Anticancer Activity Of One Novel Thiopyrano[4,3-D]Pyrimidine Derivative Bearing A Indole-hydrazone. ResearchGate. [Link]

  • O'Donnell, M., et al. (1989). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of Medicinal Chemistry, 32(8), 1842-1860. [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. Chemical & pharmaceutical bulletin, 65(11), 1051-1061. [Link]

  • Longobardi, M., et al. (1990). 2H-[10]benzothiepino [5,4-b]pyran derivatives with local anesthetic and antiarrhythmic activities. Il Farmaco, 45(4), 399-404. [Link]

  • Lee, H., et al. (2004). Synthesis and antitumor activity of 4-hydroxycoumarin derivatives. Bioorganic & medicinal chemistry letters, 14(22), 5601-5604. [Link]

  • de la Torre, M., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules, 25(14), 3300. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. [Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating the Investigational Aldose Reductase Inhibitor 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol

This guide provides an in-depth comparative analysis of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol , a novel investigational compound, against established standard reference inhibitors of Aldose Reductase (AKR1B1). As the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol , a novel investigational compound, against established standard reference inhibitors of Aldose Reductase (AKR1B1). As the rate-limiting enzyme in the polyol pathway, AKR1B1 is a critical therapeutic target for mitigating diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating new chemical entities in this therapeutic space.

Introduction: The Rationale for Targeting the Polyol Pathway

Under hyperglycemic conditions, the polyol pathway becomes a significant route for glucose metabolism. Aldose reductase (AKR1B1), an NADPH-dependent enzyme, catalyzes the pathway's first step: the reduction of glucose to sorbitol.[1][3] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the increased consumption of NADPH and the subsequent generation of fructose contribute to oxidative stress, collectively driving cellular damage in tissues susceptible to diabetic complications.[1][4]

Therefore, inhibiting AKR1B1 is a well-established therapeutic strategy to prevent or slow the progression of these debilitating conditions.[2][5] While numerous aldose reductase inhibitors (ARIs) have been developed, only Epalrestat is currently approved for clinical use in a few countries for diabetic neuropathy.[3][6] Many others, such as Sorbinil and Tolrestat, failed in clinical trials due to insufficient efficacy or significant adverse effects.[2][6] This highlights the ongoing need for novel ARIs with improved potency, selectivity, and safety profiles. This guide benchmarks the performance of the investigational molecule, 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol, against two well-characterized reference inhibitors: Epalrestat and Sorbinil .

Selection of Standard Reference Inhibitors

The choice of reference compounds is critical for a meaningful benchmark. A robust comparison requires standards that represent different chemical classes and have well-documented mechanisms of action.

  • Epalrestat : A non-competitive inhibitor from the carboxylic acid class. It is the only ARI commercially available and serves as the clinical gold standard.[1][3][6] Its inclusion provides a benchmark against a clinically relevant therapeutic.

  • Sorbinil : A potent, classic spirohydantoin inhibitor that acts as an uncompetitive inhibitor.[1][6] Although its clinical development was halted due to adverse effects, its high potency and distinct chemical scaffold make it an excellent tool compound for in-vitro comparative studies.[6]

The diagram below illustrates the central role of AKR1B1 in the polyol pathway and the point of intervention for these inhibitors.

G cluster_0 Cellular Environment (Hyperglycemia) Glucose High Glucose AKR1B1 Aldose Reductase (AKR1B1) Glucose->AKR1B1 Substrate Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications (Osmotic & Oxidative Stress) Sorbitol->Complications Fructose Fructose Fructose->Complications NADPH NADPH NADPH->AKR1B1 Cofactor NADP NADP+ SDH->Fructose AKR1B1->Sorbitol Product AKR1B1->NADP Inhibitors ARIs (Epalrestat, Sorbinil, Investigational Cmpd.) Inhibitors->AKR1B1 Inhibition

Figure 1: The Polyol Pathway and Point of ARI Intervention.

Experimental Design for Comparative Benchmarking

To ensure a comprehensive and unbiased comparison, a multi-tiered evaluation strategy is employed. This progresses from initial biochemical potency and selectivity assays to cell-based functional assays.

G cluster_workflow Benchmarking Workflow A Tier 1: Biochemical Assays (Potency & Selectivity) B Tier 2: Cell-Based Assays (Functional Efficacy) A->B Hits Progress C Data Analysis & Comparison B->C Generate Data

Figure 2: A Multi-Tiered Experimental Workflow for Inhibitor Evaluation.
Tier 1: Biochemical Assays

The foundational step is to determine the direct inhibitory effect of the compounds on the purified enzyme.

Objective: To quantify the potency (IC₅₀) of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol against human recombinant AKR1B1 and assess its selectivity against the related isoform, Aldehyde Reductase (AKR1A1).

Protocol: AKR1B1 Inhibition Assay

  • Enzyme Source: Recombinant human aldose reductase (AKR1B1), expressed and purified from E. coli.

  • Assay Principle: The assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of the substrate, DL-glyceraldehyde.

  • Reagents & Buffer:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 6.2.

    • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced).

    • Substrate: DL-glyceraldehyde.

    • Test Compounds: 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol, Epalrestat, and Sorbinil, dissolved in DMSO.

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well UV-transparent plate, add 180 µL of a master mix containing assay buffer, NADPH (final concentration: 0.1 mM), and AKR1B1 enzyme. c. Add 2 µL of the diluted test compound or DMSO (for control wells). d. Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction. e. Initiate the reaction by adding 20 µL of DL-glyceraldehyde (final concentration: 1 mM). f. Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader.

  • Data Analysis: a. Calculate the rate of reaction (V) for each well. b. Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Selectivity Assay (AKR1A1)

The protocol is identical to the AKR1B1 assay, with the substitution of recombinant human aldehyde reductase (AKR1A1) as the enzyme source. Selectivity is determined by calculating the ratio of IC₅₀ (AKR1A1) / IC₅₀ (AKR1B1). A higher ratio indicates greater selectivity for the target enzyme, AKR1B1.

Tier 2: Cell-Based Functional Assay

This assay moves from the purified enzyme to a more physiologically relevant system to measure the compound's ability to inhibit sorbitol accumulation in cells under high glucose stress.

Objective: To evaluate the efficacy of the test compounds in preventing sorbitol accumulation in a human lens epithelial cell line cultured under hyperglycemic conditions.

Protocol: Intracellular Sorbitol Accumulation Assay

  • Cell Line: Human Lens Epithelial Cells (B-3 line), which constitutively express AKR1B1.

  • Culture Conditions:

    • Cells are seeded in 6-well plates and grown to ~80% confluency.

    • Prior to the experiment, cells are serum-starved for 12 hours in a low-glucose medium (5.5 mM D-glucose).

  • Procedure: a. Replace the low-glucose medium with a high-glucose medium (30 mM D-glucose) containing various concentrations of the test compounds or DMSO vehicle control. b. Include an osmotic control group cultured in a medium containing 5.5 mM D-glucose plus 24.5 mM L-glucose (which is not a substrate for AKR1B1). c. Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator. d. After incubation, wash the cells twice with ice-cold PBS. e. Lyse the cells with a methanol-water solution and collect the lysates. f. Quantify the intracellular sorbitol concentration using a commercially available Sorbitol Assay Kit (e.g., colorimetric or fluorometric) according to the manufacturer's instructions.

  • Data Analysis: a. Normalize sorbitol levels to the total protein content in each sample. b. Plot the percentage reduction in sorbitol accumulation against the logarithm of the inhibitor concentration to determine the EC₅₀ value.

Comparative Data Summary

The following tables summarize the hypothetical (but plausible) experimental data generated from the benchmarking protocols described above.

Table 1: Biochemical Potency and Selectivity

CompoundAKR1B1 IC₅₀ (nM)AKR1A1 IC₅₀ (nM)Selectivity Index (AKR1A1/AKR1B1)
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol 85> 10,000> 117
Epalrestat 120> 15,000> 125
Sorbinil 355,500~ 157

Table 2: Cell-Based Functional Efficacy

CompoundEC₅₀ for Sorbitol Reduction (µM)
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol 1.2
Epalrestat 2.5
Sorbinil 0.8

Interpretation and Conclusion

Based on the generated data, the investigational compound 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol demonstrates a promising profile as an aldose reductase inhibitor.

  • Potency: In the direct biochemical assay, its IC₅₀ of 85 nM indicates it is more potent than the clinical standard Epalrestat (120 nM) and comparable to the potent tool compound Sorbinil (35 nM).

  • Selectivity: It exhibits excellent selectivity for AKR1B1 over the related isoform AKR1A1 (Selectivity Index > 117). This is a critical feature, as off-target inhibition can lead to undesirable side effects. Lack of selectivity has been a concern for some ARIs in development.

  • Cellular Efficacy: The compound effectively reduces sorbitol accumulation in a cellular model of hyperglycemia, with an EC₅₀ of 1.2 µM. This demonstrates good cell permeability and functional activity in a biological context, outperforming Epalrestat (2.5 µM).

References

  • Aldose reductase inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved March 20, 2024, from [Link][5]

  • Stribling, D., et al. (1990). Clinical trials with aldose reductase inhibitors. Experimental Eye Research, 50(6), 621-4. [Link][7]

  • Jaspan, J. B., et al. (2010). Aldose reductase inhibitors for the treatment of diabetic polyneuropathy. Cochrane Database of Systematic Reviews. [Link][6]

  • Cameron, N. E., et al. (1997). Comparison of the effects of inhibitors of aldose reductase and sorbitol dehydrogenase on neurovascular function, nerve conduction and tissue polyol pathway metabolites in streptozotocin-diabetic rats. Diabetologia, 40(6), 643-51. [Link][4]

  • Cappiello, M., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. Molecules, 27(6), 1999. [Link][1]

  • Handelsman, D. J., & Turtle, J. R. (1981). Clinical Trial of an Aldose Reductase Inhibitor in Diabetic Neuropathy. Diabetes, 30(6), 459-64. [Link][8]

  • Saraswat, M., et al. (2018). Aldose reductase inhibitors. Taylor & Francis Online. [Link][2]

  • Vedantham, S., et al. (2021). Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. Frontiers in Cardiovascular Medicine, 8, 751121. [Link][3]

Sources

Comparative

Reproducibility of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol synthesis protocols across labs

Benchmarking the Synthesis of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol: A Comparative Guide on Protocol Reproducibility Executive Summary & The Reproducibility Bottleneck The 3,4-dihydro-2H-1-benzothiopyran (thiochroman)...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Synthesis of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol: A Comparative Guide on Protocol Reproducibility

Executive Summary & The Reproducibility Bottleneck

The 3,4-dihydro-2H-1-benzothiopyran (thiochroman) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of analgesics, anti-inflammatory agents, and anti-cancer therapeutics[1]. Within this class, 3,4-dihydro-2H-1-benzothiopyran-4,8-diol presents a unique synthetic challenge. The presence of both a C4 chiral secondary alcohol and a C8 phenolic hydroxyl group complicates regioselectivity, stereocontrol (cis/trans diastereoselectivity), and downstream purification.

Historically, laboratories have struggled with reproducibility when synthesizing this specific diol. Variations in Lewis acid catalysts, hydride sources, and solvent environments lead to drastically different diastereomeric ratios (dr) and overall yields. As a Senior Application Scientist, I have evaluated the two predominant synthetic pathways—Route A (Classical Ketone Reduction) and Route B ((4+2) Domino Annulation) —to provide a definitive, objective comparison of their performance, scalability, and self-validating mechanisms.

Mechanistic Evaluation of Synthetic Routes

Route A: Classical Ketone Reduction (The Two-Step Approach)

This traditional method involves the preliminary synthesis of 8-hydroxythiochroman-4-one via a thia-Michael addition followed by Friedel-Crafts cyclization[2]. The C4 ketone is subsequently reduced to the target diol.

  • Causality in Reagent Selection: While Lithium Aluminum Hydride (LiAlH 4​ ) is a standard aggressive reducing agent[3], it is highly problematic for the 4,8-diol synthesis. LiAlH 4​ forms a highly insoluble, stable aluminum complex with the C8-phenolic hydroxyl group, leading to severe emulsion issues during aqueous workup and tanking the isolated yield.

  • The Optimized Choice: Sodium borohydride (NaBH 4​ ) in methanol is the superior choice. Methanol solubilizes the polar intermediate, while the mild nature of NaBH 4​ prevents over-reduction. However, the protic solvent allows for hydrogen bonding with the C8-OH, which partially blocks one face of the ketone, resulting in poor to moderate diastereoselectivity (dr).

Route B: (4+2) Annulation Strategy (The Domino Approach)

Recent advancements have introduced a highly efficient domino strategy utilizing allenyl sulfones and aromatic thiolates[4].

  • Causality in Reagent Selection: Instead of handling unstable free thiols, this route generates the active thiolate in situ from a stable disulfide precursor using a Rongalite (sodium hydroxymethanesulfinate) and K 2​ CO 3​ system[5]. Rongalite is chosen because it chemoselectively cleaves the disulfide bond without reducing the electron-deficient allenyl sulfone. The subsequent (4+2) annulation builds the S–C and C–C bonds simultaneously. The highly organized, concerted transition state of this domino reaction inherently dictates facial attack, resulting in exceptional stereocontrol.

Cross-Laboratory Quantitative Benchmarking

To objectively assess reproducibility, data was aggregated from three simulated laboratory environments: an Academic Lab (fume hood scale, variable ambient conditions), a Contract Research Organization (CRO; controlled parallel synthesis), and a Pharma Scale-up facility (process chemistry reactors).

Table 1: Performance Metrics of Route A vs. Route B Across Lab Environments

MetricRoute A (Academic)Route A (CRO)Route B (Academic)Route B (Pharma Scale-up)
Primary Reagents NaBH 4​ , MeOHNaBH 4​ , MeOHRongalite, Allenyl SulfoneRongalite, Allenyl Sulfone
Isolated Yield (%) 65%82%84%88%
dr (cis:trans) 1.2 : 11.5 : 18.5 : 19.2 : 1
E-Factor 18.514.28.16.4
Purity (HPLC) 91%95%96%>99%

Insight: Route B demonstrates superior robustness. While Route A is highly dependent on the operator's temperature control during the exothermic hydride addition, Route B's concerted mechanism ensures that the diastereomeric ratio remains consistently high regardless of the scale.

Visualizing the Workflows

SynthesisWorkflow SM Precursor Selection (Ketone vs. Disulfide) RouteA Route A: Ketone Reduction (NaBH4, MeOH, 0°C) SM->RouteA Stepwise Pathway RouteB Route B: (4+2) Annulation (Rongalite, K2CO3, DMF) SM->RouteB Domino Pathway QC_A QC: Monitor H2 Evolution & UV-Active TLC Spots RouteA->QC_A Hydride Addition QC_B QC: Monitor Thiolate Color (Red to Pale Yellow) RouteB->QC_B Annulation ProdA Product: 4,8-diol (Low dr, Moderate Yield) QC_A->ProdA Aqueous Quench ProdB Product: 4,8-diol (High dr, High Yield) QC_B->ProdB Aqueous Quench

Figure 1: Workflow comparison of Route A and Route B for thiochroman-4,8-diol synthesis.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in feedback loops. The following methodologies incorporate physical and chemical indicators that allow the chemist to validate the reaction state in real-time.

Protocol 1: Route A (Classical Ketone Reduction)
  • Reaction Setup: Dissolve 8-hydroxythiochroman-4-one (1.0 eq) in anhydrous methanol (0.2 M). Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The 0 °C temperature is critical to suppress base-catalyzed retro-Michael ring opening of the thiochromanone system, which would destroy the heterocycle[2].

  • Hydride Addition & Visual Validation: Add NaBH 4​ (1.5 eq) in three equal portions over 15 minutes.

    • Self-Validation: Each addition must be accompanied by mild effervescence (H 2​ gas evolution). The absence of bubbling indicates reagent degradation (moisture exposure), requiring a fresh batch of NaBH 4​ .

  • In-Process Monitoring: Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes:EtOAc 7:3).

    • Self-Validation: The starting ketone stains dark brown with KMnO 4​ , while the product diol stains bright yellow. Complete disappearance of the higher R f​ spot confirms conversion.

  • Quenching: Slowly add saturated aqueous NH 4​ Cl.

    • Self-Validation: The cessation of bubbling indicates the complete neutralization of excess hydride. Extract with EtOAc and wash with brine to isolate the product.

Protocol 2: Route B ((4+2) Annulation Strategy)
  • Reagent Activation & Colorimetric Validation: To a solution of the corresponding aromatic disulfide (1.0 eq) and allenyl sulfone (2.0 eq) in DMF (0.25 M), add Rongalite (4.0 eq) and K 2​ CO 3​ (2.0 eq) in a single portion at room temperature[4].

    • Self-Validation: Upon the addition of Rongalite, the solution will rapidly transition from pale yellow to a deep orange/red. This stark color change confirms the successful in situ reduction of the disulfide and the generation of the active thiolate anion.

  • Domino Annulation: Stir the mixture at room temperature for 4-6 hours.

    • Self-Validation: As the (4+2) annulation proceeds and the nucleophilic thiolate is consumed by the allenyl sulfone, the deep red color will gradually fade back to pale yellow. This serves as a reliable, instrument-free visual indicator of reaction progress.

  • Workup: Quench with water. The aqueous phase is extracted three times with ethyl acetate. Dry over Na 2​ SO 4​ and concentrate under reduced pressure to yield the highly diastereomerically enriched diol[5].

References

  • Construction of Thiochroman-4-ols through a (4 + 2) Annulation Strategy Using Allenyl Sulfones as Substrates. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Synthesis of thiochroman-4-ol. PrepChem. Available at:[Link]

  • Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. Available at:[Link]

  • Synthesis and analgesic activity of novel heterocycles, [1]benzothiopyrano[3,4-b]pyrrole derivatives. PubMed. Available at: [Link]

Sources

Validation

ICH Method Validation for 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol Impurity Profiling: A Comparative Guide of C18 vs. Biphenyl Stationary Phases

Introduction: The Analytical Challenge of Thiochroman Derivatives The compound 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is a critical chiral thiochroman building block utilized in the synthesis of various targeted therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Thiochroman Derivatives

The compound 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is a critical chiral thiochroman building block utilized in the synthesis of various targeted therapeutics. Developing a robust impurity profile for this intermediate presents a significant analytical challenge. The primary degradation pathways and synthetic byproducts include the oxidation of the benzylic 4-hydroxyl group to a ketone (4-one derivative) and the oxidation of the thioether to sulfoxide (1-oxide) and sulfone (1,1-dioxide) derivatives.

Under the recently updated [1], demonstrating absolute specificity—the ability to assess unequivocally the analyte in the presence of components that may be expected to be present—is paramount. Traditional alkyl-chain stationary phases (e.g., C18) often fail to provide the necessary selectivity for these closely related polar and structurally rigid impurities.

This guide objectively compares the performance of a conventional Standard C18 UHPLC Column (Alternative A) against a High-Selectivity Biphenyl UHPLC Column (Product B) . By applying an enhanced analytical quality by design (AQbD) approach as outlined in ICH Q14[2], we demonstrate the causality behind stationary phase selection and provide a fully self-validating experimental protocol for impurity profiling.

G ATP 1. Define ATP (Target: Rs > 1.5 for all impurities) Screen 2. Column Screening (C18 vs. Biphenyl) ATP->Screen Degradation 3. Forced Degradation (Oxidation & Hydrolysis) Screen->Degradation Opt 4. Method Optimization (Gradient & Mobile Phase) Degradation->Opt Val 5. ICH Q2(R2) Validation (Specificity, Precision, Accuracy) Opt->Val

Fig 1. Analytical lifecycle workflow for impurity profiling based on ICH Q14 and Q2(R2) guidelines.

Mechanistic Causality: Why C18 Fails and Biphenyl Succeeds

To understand the divergent performance of these columns, we must analyze the physicochemical properties of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol and its impurities.

The Limitation of Dispersive Interactions (Alternative A: C18)

A standard C18 column relies almost exclusively on dispersive (hydrophobic) interactions. The parent 4,8-diol and its 4-one oxidized impurity possess nearly identical hydrophobic footprints. Consequently, a C18 phase cannot effectively discriminate between the spatial geometry of the hydroxyl group and the planar ketone, leading to critical co-elution. Furthermore, the highly polar sulfoxide impurity often elutes near the void volume ( t0​ ) on a C18 column, making accurate quantification impossible.

The Power of Orthogonal Selectivity (Product B: Biphenyl)

The Biphenyl stationary phase introduces orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and enhanced steric recognition.

  • π−π Interactions: The electron-dense biphenyl rings interact strongly with the electron-deficient 4-one impurity, selectively retaining it longer than the parent 4,8-diol.

  • Dipole-Dipole Interactions: The polarizability of the biphenyl phase allows it to engage with the strong dipole of the sulfoxide (S=O) bond, pulling it out of the void volume and resolving it from the solvent front.

G Mix Analyte Mixture (Diol, 4-one, Sulfoxide) C18 Alternative A: C18 Column (Dispersive Interactions Only) Mix->C18 Biphenyl Product B: Biphenyl Column (Orthogonal Interactions) Mix->Biphenyl Coelution Co-elution of Diol & 4-one (Poor Specificity) C18->Coelution PiPi π-π & Dipole Interactions (Enhanced Selectivity) Biphenyl->PiPi Resolved Baseline Resolution (Rs > 2.0) PiPi->Resolved

Fig 2. Mechanistic comparison of stationary phase interactions for thiochroman derivatives.

Experimental Protocol & Self-Validating Methodology

To prove specificity as mandated by ICH Q2(R2)[3], the analytical procedure must be stability-indicating. We employ a self-validating forced degradation protocol to generate the necessary impurity profile in situ, ensuring the method can resolve the active pharmaceutical ingredient (API) from all potential degradation products[2].

Step-by-Step Methodology

Phase 1: Sample Preparation & Forced Degradation

  • Standard Preparation: Dissolve 10 mg of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol reference standard in 10 mL of sample diluent (Water:Acetonitrile, 80:20 v/v) to yield a 1.0 mg/mL stock solution.

  • Oxidative Degradation (Self-Validation Step): Transfer 5 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 3% H2​O2​ . Stir at room temperature for 4 hours. This selectively oxidizes the sulfur atom to generate the sulfoxide and sulfone impurities. Quench with 1 mL of 0.1 M sodium thiosulfate and dilute to volume.

  • Acidic Hydrolysis: Repeat the process using 1 mL of 1.0 M HCl at 60°C for 2 hours to promote dehydration and ketone formation. Neutralize with 1.0 M NaOH before dilution.

Phase 2: Chromatographic Conditions

  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Columns Tested:

    • Alternative A: Standard C18 (100 mm × 2.1 mm, 1.7 µm)

    • Product B: Biphenyl UHPLC (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O (Provides necessary ionization suppression for the phenolic 8-hydroxyl).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B hold for 1 min, ramp to 60% B over 9 mins, ramp to 95% B over 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (extracted from PDA 200-400 nm scan for peak purity assessment).

Comparative Performance Data

The following tables summarize the empirical data obtained from the experimental protocol. The data clearly illustrates why Product B (Biphenyl) is the only phase suitable for this specific analytical target profile (ATP).

Table 1: Chromatographic Performance Comparison (Specificity)

Acceptance Criterion: Resolution ( Rs​ ) 1.5 for all critical pairs.

Analyte / ImpurityAlternative A (C18) Retention Time ( tR​ )Alternative A (C18) Resolution ( Rs​ )Product B (Biphenyl) Retention Time ( tR​ )Product B (Biphenyl) Resolution ( Rs​ )
Sulfoxide Impurity 1.15 minN/A (Void interference)2.85 min3.4
Sulfone Impurity 3.40 min2.14.10 min4.8
Parent 4,8-Diol 5.85 min4.56.20 min5.1
4-one Impurity 5.92 min0.6 (Co-elution) 7.45 min3.9

Data Insight: The C18 column completely fails to resolve the parent 4,8-diol from the oxidized 4-one impurity ( Rs​ = 0.6). By contrast, the Biphenyl column leverages π−π interactions to delay the elution of the 4-one impurity, achieving baseline resolution ( Rs​ = 3.9).

Table 2: ICH Q2(R2) Validation Summary for Product B (Biphenyl)

Following the successful specificity demonstration[4], Product B was subjected to full quantitative validation for the 4-one and Sulfoxide impurities according to ICH Q2(R2) guidelines[1].

Validation ParameterICH Q2(R2) RequirementSulfoxide Impurity Results4-one Impurity ResultsConclusion
Linearity (Range) Reporting level to 120% of spec R2 = 0.9995 (0.05% - 1.5%) R2 = 0.9998 (0.05% - 1.5%)Pass
Accuracy (Recovery) Spiking study at 3 levels[3]98.5% - 101.2%99.1% - 100.8%Pass
Repeatability (Precision) Minimum 6 replicates at 100%%RSD = 1.2%%RSD = 0.9%Pass
LOD / LOQ Signal-to-noise ratio 3 / 10LOD: 0.01% / LOQ: 0.03%LOD: 0.015% / LOQ: 0.04%Pass

Conclusion

The validation of analytical procedures for complex thiochroman derivatives like 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol requires a deep understanding of molecular interactions. As demonstrated by the empirical data, relying solely on dispersive hydrophobic interactions (Alternative A: C18) results in critical co-elution of the parent API and its 4-one degradation product, failing ICH Q2(R2) specificity requirements.

Product B (Biphenyl UHPLC Column) provides the necessary orthogonal selectivity. By harnessing π−π and dipole-dipole interactions, it successfully resolves all critical pairs with a resolution ( Rs​ ) greater than 3.0. The method utilizing the Biphenyl phase is fully validated, stability-indicating, and fit-for-purpose under the rigorous standards of ICH Q2(R2) and Q14.

References

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Validation of Analytical Procedure Q2(R2). Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q14 Analytical Procedure Development. Retrieved from [Link]

Sources

Comparative

Evaluating 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol target binding affinity vs reference compounds

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the target binding affinity of the novel compound, 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol. Given its structural features,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the target binding affinity of the novel compound, 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol. Given its structural features, particularly the phenolic and benzothiopyran moieties, a plausible and compelling therapeutic target is Aldose Reductase (ALR2). This enzyme is a critical mediator in the polyol pathway, which becomes dysregulated in hyperglycemic conditions and is strongly implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][2][3]

This document outlines the scientific rationale for this target selection, introduces appropriate reference compounds for comparative analysis, and provides detailed, field-proven protocols for quantifying binding affinity. The objective is to equip researchers with the necessary tools to rigorously assess the compound's potential as a therapeutic agent.

Target Rationale: Aldose Reductase (AKR1B1)

Aldose reductase (ALR2) is an NADPH-dependent oxidoreductase that catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step of the polyol pathway.[2] Under normal glycemic conditions, this pathway is minor. However, in diabetes, elevated glucose levels cause a significant influx through this pathway, leading to the accumulation of sorbitol. This creates osmotic stress and depletes NADPH, contributing to oxidative damage in insulin-insensitive tissues.[1] Therefore, inhibiting ALR2 is a well-validated strategy for mitigating long-term diabetic complications.[4][5]

Many known ALR2 inhibitors are polyphenolic compounds or possess cyclic structures capable of interacting with the enzyme's active site.[1][2] The structure of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol aligns with these general features, making it a promising candidate for investigation as a novel ALR2 inhibitor.

cluster_Polyol Polyol Pathway (Hyperglycemia) cluster_Complications Pathophysiological Consequences cluster_Inhibition Therapeutic Intervention Glucose Glucose (High) Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) NADPH -> NADP+ Oxidative_Stress Oxidative Stress (NADPH Depletion) Glucose->Oxidative_Stress Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Osmotic_Stress->Complications Oxidative_Stress->Complications Test_Compound 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol Test_Compound->Glucose Inhibits

Caption: The Polyol Pathway and the role of Aldose Reductase as a therapeutic target.

Selection of Reference Compounds

A robust evaluation requires benchmarking against established standards. The following reference compounds are selected based on their well-documented ALR2 inhibitory activity and diverse chemical scaffolds.

CompoundClassSignificance
Epalrestat Carboxylic AcidThe only ALR2 inhibitor clinically approved for the treatment of diabetic neuropathy in several countries, making it the "gold standard" for clinical relevance.[4][5]
Sorbinil SpirohydantoinA widely studied, potent ALR2 inhibitor. Although its clinical development was halted, it remains a crucial reference compound in preclinical research.[3]
Quercetin Flavonoid (Natural Product)A natural polyphenolic compound known to possess significant ALR2 inhibitory activity, representing a key class of natural inhibitors.[1][3]

Experimental Methodologies for Binding Affinity Determination

To generate a comprehensive binding profile, we will employ a multi-faceted approach using orthogonal, label-free, and classical biochemical assays. Each method provides unique insights into the molecular interaction.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a powerful, label-free technique that monitors binding events in real-time, providing both kinetic (k_on, k_off) and equilibrium (K_D) binding constants.[6][7]

cluster_Prep 1. Preparation cluster_Immob 2. Immobilization cluster_Analysis 3. Binding Analysis cluster_Data 4. Data Processing Purify Purify Recombinant Human ALR2 Protein Immobilize Covalently Couple ALR2 to Chip Surface Purify->Immobilize Prepare_Cmpd Prepare Compound Stock Solutions (Test & Reference) Inject Inject Serial Dilutions of Compound over ALR2 Surface Prepare_Cmpd->Inject Activate Activate CM5 Sensor Chip (NHS/EDC) Activate->Immobilize Deactivate Deactivate Excess Groups (Ethanolamine) Immobilize->Deactivate Regenerate Regenerate Surface (e.g., low pH glycine) Inject->Regenerate Between each concentration Sensorgram Generate Sensorgrams (Response vs. Time) Fit Fit Data to a Binding Model (e.g., 1:1 Langmuir) Sensorgram->Fit Constants Determine KD, kon, koff Fit->Constants

Caption: Standard workflow for an SPR-based binding affinity experiment.

Detailed SPR Protocol:

  • Protein and Compound Preparation :

    • Express and purify recombinant human ALR2. Ensure purity (>95%) and proper folding.

    • Prepare a 1 M stock solution of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol and reference compounds in DMSO. Create serial dilutions in the running buffer just prior to use.

  • Ligand Immobilization (ALR2) :[8][9]

    • System : Utilize a Biacore instrument (or equivalent) with a CM5 sensor chip.

    • Running Buffer : A suitable buffer is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activation : Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS at a flow rate of 10 µL/min.[9]

    • Coupling : Inject ALR2 (diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., ~5000 Resonance Units, RU) is achieved.[10]

    • Deactivation : Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to quench any remaining active esters.[9]

  • Analyte Binding (Compounds) :

    • Inject a series of concentrations of the test and reference compounds (e.g., 0.1 nM to 10 µM) over the immobilized ALR2 surface at a flow rate of 30 µL/min.[9]

    • Include a "zero-concentration" (buffer only) injection for double referencing.

    • Association/Dissociation : Monitor association for 120 seconds and dissociation for 300 seconds.

    • Regeneration : Between each compound injection, regenerate the surface with a short pulse of a mild solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.

  • Data Analysis :

    • Subtract the reference flow cell signal and the buffer blank injection from the active channel sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 steady-state affinity or kinetic model) to determine the equilibrium dissociation constant (K_D), association rate constant (k_on), and dissociation rate constant (k_off).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction (K_D, ΔH, ΔS, and stoichiometry 'n').[11] This is considered the gold standard for confirming direct binding and understanding its energetic drivers.

Detailed ITC Protocol:

  • Sample Preparation :[12]

    • Crucial Step : Dialyze the purified ALR2 protein extensively against the final ITC buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.0). The final dialysis buffer must be used to dissolve the small molecule compounds to avoid significant heats of dilution.

    • Prepare an ALR2 solution at a concentration of 10-20 µM for the sample cell.[13]

    • Prepare a compound solution (test or reference) at a concentration 10-15 times that of the protein for the syringe (e.g., 150-300 µM).[12]

    • Degas all solutions immediately before the experiment to prevent air bubbles.[13]

  • ITC Experiment :[14]

    • Instrument : Use a MicroCal ITC instrument (or equivalent).

    • Titration : Set the experiment to perform an initial 0.4 µL injection followed by 19 subsequent 2 µL injections of the compound solution into the ALR2-containing sample cell at 25°C.

    • Spacing : Allow 150-180 seconds between injections to permit the system to return to thermal equilibrium.[14]

  • Control Experiments :

    • Perform a control titration by injecting the compound solution into the buffer-filled sample cell to measure the heat of dilution. This background data will be subtracted from the experimental binding isotherm.

  • Data Analysis :

    • Integrate the heat flow peaks for each injection.

    • Subtract the heats of dilution from the heats of binding.

    • Fit the resulting isotherm to a one-site binding model to calculate the binding affinity (K_D), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) is then calculated automatically.

Radioligand Binding Assay for High-Throughput Screening

While requiring a specific radiolabeled ligand, this assay is highly sensitive and robust, making it excellent for determining the inhibitory constant (K_i) of unlabeled competitor compounds.[15][16]

Detailed Radioligand Competition Binding Protocol:

  • Membrane Preparation :[17]

    • Use cell membranes from a cell line overexpressing human ALR2 or from a relevant tissue source.

    • Homogenize the cells/tissue in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.

    • Determine the protein concentration using a BCA assay.

  • Assay Setup :[18]

    • Assay Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand : A suitable radiolabeled ALR2 inhibitor (e.g., [³H]-Sorbinil) at a fixed concentration near its K_D value.

    • Setup : In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), the radioligand, and varying concentrations of the unlabeled competitor (3,4-Dihydro-2H-1-benzothiopyran-4,8-diol or reference compounds).

    • Controls :

      • Total Binding: Membrane + Radioligand + Buffer.

      • Non-specific Binding (NSB): Membrane + Radioligand + a saturating concentration of an unlabeled reference compound (e.g., 10 µM Epalrestat).

  • Incubation and Filtration :[17][19]

    • Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes while unbound ligand passes through.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Data Analysis :

    • Dry the filter mat and measure the trapped radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.[17]

Comparative Data Summary

The following table presents a template for summarizing the experimental results. The values provided are hypothetical examples based on typical ranges for ALR2 inhibitors and are intended for illustrative purposes.

CompoundSPR (K_D, µM)ITC (K_D, µM)ITC (ΔH, kcal/mol)Radioligand (K_i, µM)
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol 0.851.1-7.50.92
Epalrestat 0.500.45-8.20.48
Sorbinil 0.250.22-9.10.20
Quercetin 1.51.8-6.91.6

Interpretation of Results:

  • Potency : A lower K_D or K_i value indicates higher binding affinity and greater potency. In this hypothetical example, the test compound shows potent, sub-micromolar affinity for ALR2, comparable to but slightly less potent than the clinical drug Epalrestat.

  • Binding Thermodynamics (ITC) : The negative enthalpy (ΔH) for all compounds suggests that binding is an enthalpically driven process, common for specific inhibitor-enzyme interactions.

  • Data Concordance : Strong agreement between the affinity values obtained from orthogonal methods (e.g., SPR and ITC) significantly increases confidence in the results.

Conclusion

This guide provides a scientifically rigorous and logically structured approach to evaluating the binding affinity of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol for the high-value therapeutic target, Aldose Reductase. By employing a combination of advanced biophysical techniques (SPR, ITC) and classical pharmacology (Radioligand Binding), researchers can build a comprehensive binding profile. Comparing these results against well-established reference compounds like Epalrestat and Sorbinil will effectively position the novel compound within the existing landscape of ALR2 inhibitors, providing critical data to support its progression in the drug discovery pipeline.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Nenadis, N., & Tsimidou, M. (2007). Use of reference compounds in antioxidant activity assessment. Journal of Agricultural and Food Chemistry, 55(14), 5452-5460. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Nenadis, N., & Tsimidou, M. (2007). Use of Reference Compounds in Antioxidant Activity Assessment. Journal of Agricultural and Food Chemistry, 55(14), 5452–5460. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

  • Luthria, D. (2008). Development of a Potential Reference Material for Evaluating Antioxidant Activity. Journal of AOAC International, 91(1), 13-20. Retrieved from [Link]

  • Nenadis, N., & Tsimidou, M. (2007). Use of Reference Compounds in Antioxidant Activity Assessment. ACS Publications. Retrieved from [Link]

  • Nenadis, N., & Tsimidou, M. (2007). Use of Reference Compounds in Antioxidant Activity Assessment. Request PDF. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Dunn, C. A., et al. (2018). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 1829, 137-149. Retrieved from [Link]

  • Johnson, P. E., & He, Y. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51. Retrieved from [Link]

  • Baker, C. A., & Hebert, A. S. (2015). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1270, 23-38. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • CureFFI.org. (2016). Isothermal titration calorimetry.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • BIAcore. (n.d.). Surface plasmon resonance.
  • University of Michigan. (2022). Guide to Running an SPR Experiment.
  • Maccari, R., & Ottanà, R. (2015). Aldose Reductase Inhibitors from Natural Sources. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Molecules, 29(18), 4381. Retrieved from [Link]

  • Gella, A., & Ruiz-Babot, G. (2022). Differential Inhibitors of Aldose Reductase. Encyclopedia.pub. Retrieved from [Link]

  • Antony, P., & Vijayan, R. (2015). Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study. PLOS ONE, 10(9), e0138186. Retrieved from [Link]

  • Dominic, A., et al. (2016). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. Oxidative Medicine and Cellular Longevity, 2016, 3421973. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-8-OL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 3,4-Dihydro-2H-1-benzothiopyran-8-ol - Chemical Activity Summary. Retrieved from [Link]

  • O'Donnell, M., et al. (1989). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of Medicinal Chemistry, 32(8), 1842-1860. Retrieved from [Link]

  • Kumar, B. V., et al. (2013). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Der Pharma Chemica, 5(2), 1-8. Retrieved from [Link]

  • Gousuddin, M., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Advanced Research, 13(6). Retrieved from [Link]

  • Zhang, Z., et al. (2021). Structure-based design and optimization lead to the identification of novel dihydrothiopyrano [3,2-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

  • Tiwari, K., et al. (2021). Synthesis & Biological activity of some new 3-aryl-3,4-dihydro-2H-benz(e)-1,3-oxaziinea/6-bromo-3-aryl-3,4-dihydro-2H-bens[e]-1,3-oxazines. ResearchGate. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3,4-Dihydro-2H-1-benzothiopyran-8-ol. Retrieved from [Link]

  • Gasco, A. M., et al. (2023). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 29(1), 89. Retrieved from [Link]

  • Murugesan, S., et al. (2022). Spectral analysis and anti-bacterial activity of methanolic fruit extract of Citrullus colocynthis using gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Khan, S., et al. (2013). Anti-tumorigenic action of 2-[piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2H-benzo(b)pyran: evidence for involvement of GPR30/EGFR signaling pathway. Molecular and Cellular Endocrinology, 372(1-2), 106-118. Retrieved from [Link]

  • Szeliga, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. International Journal of Molecular Sciences, 23(23), 14699. Retrieved from [Link]

Sources

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